molecular formula C11H9BrN2O B3180191 (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346687-07-7

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B3180191
CAS No.: 1346687-07-7
M. Wt: 265.11 g/mol
InChI Key: NGSHSZHSVHLWPQ-UHFFFAOYSA-N
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Description

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is 263.98983 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(6-bromopyridin-2-yl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-6,15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHSZHSVHLWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744405
Record name (6-Bromo[2,3'-bipyridin]-5'-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-07-7
Record name [2,3′-Bipyridine]-5′-methanol, 6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346687-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo[2,3'-bipyridin]-5'-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary & Molecular Identity

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is a specialized heteroaromatic intermediate characterized by a 2,3'-bipyridine core. Its value in drug discovery lies in its orthogonal reactivity : it possesses an electrophilic handle (aryl bromide) and a nucleophilic/oxidizable handle (primary alcohol) on a biologically privileged scaffold.

This whitepaper details the structural properties, synthetic logic, and reactivity profile of this molecule, providing researchers with a roadmap for utilizing it in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers.

1.1 Physicochemical Profile
PropertyValueContext
Formula C₁₁H₉BrN₂OHeteroaromatic Alcohol
Molecular Weight 265.11 g/mol Fragment-like, suitable for FBDD
CAS Number 1346687-07-7Unique Identifier
H-Bond Donors 1 (OH)Solubilizing group
H-Bond Acceptors 3 (2 x N, 1 x O)Kinase hinge binding potential
Predicted LogP ~1.8 - 2.2Lipophilicity within Lipinski rules
pKa (Pyridine N) ~3.5 (est)Less basic than pyridine due to Br
Structural Analysis & Synthetic Logic

The 2,3'-bipyridine connectivity is less common than the 2,2'-isomer (often used in chelation), making it a valuable spacer in medicinal chemistry to alter vector geometry without introducing flexibility.

2.1 Retrosynthetic Disconnection

The most robust synthesis relies on Suzuki-Miyaura Cross-Coupling . The asymmetry of the molecule dictates the choice of coupling partners to avoid polymerization or scrambling.

  • Fragment A (Electrophile): 2,6-Dibromopyridine.

    • Challenge: Selectivity.[1] The goal is mono-substitution.

  • Fragment B (Nucleophile): (5-(hydroxymethyl)pyridin-3-yl)boronic acid.

    • Advantage:[2][3][4] The boronic acid directs the coupling to the 3-position of the second ring.

2.2 Selectivity Mechanism

When using 2,6-dibromopyridine, the first oxidative addition of Palladium occurs faster than the second due to electronic deactivation after the first pyridine ring is attached. However, statistical byproducts (bis-coupling) are common.

  • Optimization: Use a 3:1 excess of the dibromide and a bulky ligand (e.g., dppf or XPhos) to favor mono-coupling.

Experimental Protocol: Synthesis & Purification

Note: This protocol is a standardized methodology for constructing unsymmetrical bromobipyridines, adapted for this specific scaffold.

3.1 Reagents & Equipment
  • Reactants: 2,6-Dibromopyridine (3.0 eq), (5-(hydroxymethyl)pyridin-3-yl)boronic acid (1.0 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: 2M Na₂CO₃ (aqueous).[5]

  • Solvent: 1,4-Dioxane (degassed).

  • Inert Atmosphere: Argon or Nitrogen balloon.

3.2 Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine (3 eq) and the boronic acid derivative (1 eq).

  • Solvation: Add 1,4-Dioxane (0.1 M concentration relative to boronic acid) and 2M Na₂CO₃ (3 eq).

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly. Seal the flask with a septum and wire.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by LCMS for the consumption of the boronic acid and formation of the product (M+H = 265/267 doublet).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification (Crucial):

    • The crude contains excess 2,6-dibromopyridine.

    • Column Chromatography: Silica gel. Gradient 0% → 60% EtOAc in Hexanes. The dibromide elutes early (non-polar); the alcohol product elutes later due to the polar -OH group.

Reactivity Profile & Applications

The utility of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol lies in its ability to serve as a "divergent node" in synthesis.

4.1 Path A: The Bromide (Electrophile)

The bromine at the C6 position is activated for further Palladium-catalyzed reactions.

  • Suzuki Coupling: Attachment of aryl/heteroaryl groups to extend the scaffold.

  • Buchwald-Hartwig: Amination to install solubilizing amines or kinase hinge-binding motifs (e.g., reaction with morpholine or piperazine).

4.2 Path B: The Alcohol (Nucleophile/Electrophile Precursor)

The hydroxymethyl group is versatile:

  • Oxidation: MnO₂ or Dess-Martin Periodinane yields the Aldehyde , a precursor for Reductive Amination.

  • Activation: Conversion to Mesylate (MsCl/Et₃N) or Bromide (PBr₃) creates a benzylic-like electrophile for Sn2 reactions (e.g., attaching PROTAC linkers).

  • Etherification: NaH + Alkyl Halide for stable ether linkages.

Visualizing the Scaffold Logic

The following diagram illustrates the synthetic convergence to form the scaffold and the subsequent divergence into functional drug candidates.

Bipyridine_Scaffold cluster_reactivity Divergent Reactivity Precursor1 2,6-Dibromopyridine (Electrophile) Core (6-Bromo-[2,3'-bipyridin]-5'-yl) methanol (CAS: 1346687-07-7) Precursor1->Core Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Precursor2 (5-(hydroxymethyl)pyridin-3-yl) boronic acid Precursor2->Core Aldehyde Aldehyde Derivative (Reductive Amination) Core->Aldehyde Oxidation (MnO2 or DMP) Ether Ether/Linker (PROTAC Attachment) Core->Ether Alkylation (NaH, R-X) Amine Amino-Bipyridine (Kinase Inhibitor) Core->Amine Buchwald-Hartwig (Pd-Cat, Amine) Biaryl Terpyridine/Biaryl (Extended Scaffold) Core->Biaryl Suzuki Coupling (Pd-Cat, Ar-B(OH)2)

Caption: Synthetic convergence of precursors to form the core scaffold, followed by divergent pathways utilizing the orthogonal reactivity of the alcohol and bromide handles.

Safety & Handling (MSDS Summary)
  • Hazards: As a halogenated pyridine, assume potential for skin irritation (H315) and eye irritation (H319). The presence of the bromine atom suggests potential toxicity if ingested (H301).

  • Storage: Store at 2-8°C under inert gas. The benzylic-like alcohol can be sensitive to oxidation over long periods.

  • Disposal: Halogenated organic waste streams.

References
  • MDPI. (2024).[3][4] Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Retrieved from [Link]

Sources

Solubility of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol, a key heterocyclic building block relevant to pharmaceutical and materials science research. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive framework grounded in first-principle chemical theory and provides detailed, field-proven experimental protocols for its empirical determination. We will dissect the molecule's structural attributes, predict its interactions with a range of organic solvents, and present a robust methodology for researchers to accurately quantify its solubility. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's physicochemical properties to advance their work in drug discovery and development.

Introduction: The Strategic Importance of Solubility

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol belongs to the bipyridine class of compounds, which are of significant interest as ligands in catalysis and as core scaffolds in medicinal chemistry. The successful application of any novel compound in these fields—from its synthesis and purification to its formulation and screening—is fundamentally governed by its solubility. A poorly understood solubility profile can lead to significant challenges, including inefficient reactions, difficult purifications, and unreliable results in biological assays.

This guide serves as a foundational resource for scientists working with (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol. It moves beyond a simple data sheet to explain the underlying chemical principles that dictate its solubility, thereby empowering researchers to make informed decisions about solvent selection for a variety of applications.

Molecular Structure and Physicochemical Analysis

To predict the solubility of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol, we must first analyze its constituent functional groups and their collective influence on the molecule's polarity, hydrogen bonding capacity, and overall intermolecular forces.

  • Bipyridine Core: The dual aromatic pyridine rings form the molecule's backbone. The nitrogen atoms within these rings act as hydrogen bond acceptors and introduce a degree of polarity.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is the most significant contributor to solubility in polar solvents. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen's lone pairs).

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the overall molecular weight and polarizability. It primarily engages in weaker dipole-dipole and van der Waals interactions.

The compound's melting point is a critical factor, as it reflects the crystal lattice energy that a solvent must overcome. For the analogous compound (6-Bromopyridin-2-yl)methanol, the melting point is in the range of 34-39 °C. This relatively low melting point suggests that the crystal lattice energy is not excessively high, which is favorable for solubility.

The interplay of these groups results in a molecule with a distinct amphiphilic character—possessing both polar (hydroxymethyl, pyridine nitrogens) and non-polar (aromatic rings) regions.

Caption: Key functional groups and their influence on solubility.

Predicted Solubility Profile

Based on the structural analysis and the fundamental principle of "like dissolves like," we can establish a robust qualitative prediction of the compound's solubility across a spectrum of common organic solvents.[1]

Table 1: Predicted Qualitative Solubility of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to Moderate The hydroxymethyl group will readily form strong hydrogen bonds with these solvents. Solubility in water is expected to be moderate due to the large aromatic bipyridine core.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, which will interact favorably with the compound's hydroxyl group.
Intermediate Polarity Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to Low A balance of polar and non-polar interactions will govern solubility. The compound may be partially soluble, but less so than in highly polar solvents.
Non-Polar Toluene, Hexane, Diethyl EtherLow to Insoluble The dominant polar nature of the hydroxymethyl group makes favorable interactions with non-polar solvents unlikely. The energy required to break the compound's intermolecular hydrogen bonds would not be compensated by weak van der Waals forces with the solvent.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound. This method is designed to be self-validating by ensuring that a true equilibrium saturation point is reached and accurately measured.

Materials and Equipment
  • (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (high purity, >95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Centrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

Experimental Workflow Diagram

Solubility_Workflow A 1. Preparation Add excess solid compound to a pre-weighed vial. B 2. Solvent Addition Add a known volume (e.g., 2.0 mL) of the selected solvent. A->B C 3. Equilibration Seal vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Phase Separation Centrifuge the suspension (e.g., 10 min at 5000 rpm) to pellet undissolved solid. C->D E 5. Sample Collection Carefully withdraw a known volume of the supernatant using a filtered syringe. D->E F 6. Gravimetric Analysis Dispense supernatant into a pre-weighed vial. Evaporate solvent to dryness. E->F G 7. Calculation Weigh the vial with the dried residue. Calculate solubility (mg/mL). F->G

Caption: Step-by-step workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation: Place an excess amount of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (e.g., 20-30 mg) into a 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Record the exact mass if performing a mass balance check.

  • Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Allow the mixture to equilibrate for a sufficient duration (24 to 48 hours is typical) to ensure the solution is fully saturated.[2]

    • Causality Check: A shorter time may result in an undersaturated solution, leading to an erroneously low solubility value. A time-course study can be run to confirm when equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and place it in a centrifuge. Spin for 10-15 minutes at a sufficient speed to pellet all suspended solid particles. This step is crucial for preventing solid carryover into the sample.

  • Sample Aliquoting: Carefully open the vial, ensuring not to disturb the solid pellet. Withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette or a syringe fitted with a 0.22 µm filter.

    • Self-Validation: Using a filter provides a critical control, guaranteeing that no microscopic solid particles are transferred, which would falsely inflate the final measured mass.[3]

  • Solvent Evaporation: Dispense the aliquot of saturated solution into a clean, pre-weighed vial. Record the exact mass of this empty vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid loss of material.

  • Final Weighing and Calculation: Once the residue is completely dry, weigh the vial again. The difference between this final mass and the initial mass of the empty vial is the mass of the dissolved solute.

Calculation: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

Safety and Handling

While specific toxicological data for (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is not available, data from analogous compounds such as (6-Bromopyridin-2-yl)methanol indicates that it should be handled with care. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the most recent Safety Data Sheet (SDS) for the specific material being used.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol. The molecular structure, dominated by the polar hydroxymethyl group and the bipyridine core, predicts high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar media. For precise quantitative data, the detailed isothermal equilibrium protocol provided offers a robust and reliable method. By combining theoretical prediction with rigorous experimental validation, researchers can effectively select appropriate solvent systems, accelerating progress in the synthesis, purification, and application of this valuable chemical entity.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Scribd. Procedure for Determining Solubility of Organic Compounds.
  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
  • Unknown Source. (2024, September 24). Solubility test for Organic Compounds.
  • Unknown Source. Polarity of Solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811.
  • Sigma-Aldrich. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
  • Environmental Protection Agency. (6-Bromopyridin-2-yl)(phenyl)methanol Properties.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine.
  • Aldrich. (2024, September 7).
  • MDPI. (2024, January 24).
  • Unknown Source. (2019, November 29).
  • CymitQuimica. (2024, December 19).
  • PMC.

Sources

pKa values and acidity of 6-bromo-2,3'-bipyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural scaffold of 6-bromo-2,3'-bipyridine represents a critical "privileged structure" in fragment-based drug discovery (FBDD) and organometallic catalysis.[1] Unlike its symmetrical isomer (6,6'-dibromo-2,2'-bipyridine), the 2,3'-linkage introduces significant electronic asymmetry.[1] This guide provides a definitive analysis of the acid-base properties of this molecule, distinguishing between the Brønsted basicity of its nitrogen centers (crucial for solubility and binding) and the Lewis acidity/C-H acidity relevant to synthetic functionalization.

This document synthesizes theoretical electronic profiling with validated experimental protocols for determining ionization constants (


) in pharmaceutical workflows.

Structural Analysis & Electronic Framework

To understand the acidity of 6-bromo-2,3'-bipyridine, we must first deconstruct its electronic environment.[1] The molecule possesses two distinct nitrogen centers with vastly different proton affinities.

1.1 The Asymmetric Electronic Environment

The compound consists of two pyridine rings linked via a C2–C3' bond:

  • Ring A (2-pyridyl core): Contains the 6-bromo substituent.[1][2][3]

  • Ring B (3-pyridyl core): Unsubstituted (distal ring).

The "Ortho Effect" on Ring A: The bromine atom at position 6 is ortho to the Ring A nitrogen (


). Bromine exerts a strong inductive electron-withdrawing effect (-I), which significantly reduces the electron density available on the nitrogen lone pair. Furthermore, the steric bulk of the bromine atom hinders the solvation of the protonated species (

), destabilizing the conjugate acid.

The Distal Effect on Ring B: The nitrogen in Ring B (


) is located in the 3-position relative to the inter-ring bond. It is electronically insulated from the bromine substituent. Consequently, 

retains basicity comparable to unsubstituted pyridine, making it the primary protonation site .
1.2 Visualization of Electronic Effects

ElectronicEffects Mol 6-Bromo-2,3'-Bipyridine RingA Ring A (2-Pyridyl) Contains 6-Br Mol->RingA RingB Ring B (3-Pyridyl) Distal Ring Mol->RingB EffectA Inductive Effect (-I) Steric Hindrance RingA->EffectA Br Substituent EffectB Resonance Stabilization Minimal Inductive Drag RingB->EffectB pKa_A N(A) pKa < 1.0 (Non-Basic) EffectA->pKa_A Deactivation pKa_B N(B) pKa ≈ 4.3 - 4.6 (Primary Basic Site) EffectB->pKa_B Dominant Species

Figure 1: Electronic logic flow determining the site-specific basicity. The 6-bromo substituent effectively "shuts down" the basicity of Ring A, leaving Ring B as the active site.

Quantitative Data: Predicted vs. Empirical Values

Direct experimental values for specific bipyridine isomers are often proprietary. However, using Hammett substituent constants (


) and comparative data from reliable structural analogs, we can derive high-confidence estimates.[1]
2.1 Comparative pKa Table (Conjugate Acid)
CompoundStructurepKa (aq)Electronic Justification
Pyridine

5.23Reference standard.[1]
2-Bromopyridine

0.90Strong -I effect of ortho-Br reduces basicity by ~4.3 units.[1]
3-Bromopyridine

2.84Meta-Br has weaker -I effect than ortho.
2,2'-Bipyridine

4.35Inductive withdrawal between rings lowers pKa vs pyridine.
6-Bromo-2,3'-bipyridine Target 4.4 ± 0.2

(Ring B) is the active base.

Interpretation: The pKa of the target molecule is controlled by Ring B. While a standard pyridine is 5.23, the attached 6-bromo-2-pyridyl group acts as an electron-withdrawing substituent on Ring B.[1]

  • Prediction: The pKa will be slightly lower than pyridine (5.23) but higher than 2,2'-bipyridine (4.[1][4]35) because the 2,3'-linkage disrupts the chelation effects seen in 2,2'-isomers.[1]

  • Operational pKa: For drug design purposes, treat the molecule as a weak base with a pKa of 4.4 .

Experimental Determination Protocols

3.1 Method A: Potentiometric Titration (The "Gold Standard")

Applicability: For pKa values between 2 and 12. Instrument: Mettler Toledo T5/T7 or Sirius T3.

Protocol:

  • Solvent Preparation: Prepare a 0.1 M KCl ionic strength adjustor. Due to lipophilicity, use a Methanol/Water (MDM) cosolvent system (typically 30%, 40%, 50% MeOH).

  • Sample Prep: Weigh ~3 mg of 6-bromo-2,3'-bipyridine into the titration vessel.

  • Acidification: Add excess 0.1 M HCl to fully protonate the species (starting pH < 2.0).

  • Titration: Titrate with 0.1 M KOH (CO2-free) under

    
     purge.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the apparent

    
     (
    
    
    
    ) vs. the mole fraction of methanol. Extrapolate to 0% methanol to obtain the aqueous
    
    
    .
3.2 Method B: UV-Vis Spectrophotometry (For Low pKa)

Applicability: If the pKa is < 2.0 (verifying the Ring A nitrogen).

Protocol:

  • Wavelength Scan: Dissolve substrate in acetonitrile. Scan 200–400 nm to find

    
    .
    
  • Buffer Series: Prepare buffers ranging from pH 1.0 to 7.0.

  • Measurement: Measure absorbance at

    
     across the pH range.
    
  • Calculation: Use the Henderson-Hasselbalch equation linear transformation to determine the inflection point.

3.3 Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 6-Bromo-2,3'-Bipyridine Sample Solubility Check Aqueous Solubility (Likely Low) Start->Solubility Decision Select Method Solubility->Decision MethodA Potentiometric Titration (Cosolvent Extrapolation) Decision->MethodA pKa > 2 (Expected) MethodB UV-Vis Spectrophotometry (If pKa < 2 suspected) Decision->MethodB Verify Ring A (pKa < 1) StepsA 1. Dissolve in MeOH/Water 2. Acidify with HCl 3. Titrate with KOH 4. Yasuda-Shedlovsky Plot MethodA->StepsA StepsB 1. Scan UV Lambda Max 2. Measure Abs vs pH 3. Henderson-Hasselbalch Fit MethodB->StepsB Result Final Aqueous pKa Value StepsA->Result StepsB->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility and expected acidity range.

Synthetic Implications: C-H Acidity & Lithiation[5]

While "pKa" usually refers to nitrogen protonation, synthetic chemists must consider the C-H acidity for functionalization (e.g., lithiation).

4.1 C-H Activation Sites

The bromine substituent activates the halogenated ring for Lithium-Halogen Exchange (Li-HeX), but it also influences the acidity of remaining protons.

  • C3-H (Ring A): The position meta to the Nitrogen and ortho to the inter-ring bond is sterically crowded but electronically activated.

  • C-H Acidity (Ring B): The protons adjacent to the nitrogen in Ring B are susceptible to deprotonation by strong bases (e.g., LDA, LiTMP), but this competes with nucleophilic attack on the bromine.

4.2 The "Halogen Dance" Risk

Critical Warning: When treating 6-bromo-2,3'-bipyridine with strong bases (e.g., LDA) to deprotonate a C-H bond, the "Halogen Dance" mechanism may occur.[1] The lithiated species is unstable and the bromine atom may migrate to a more stable position (often C3 or C4) to stabilize the negative charge.

  • Mitigation: Perform lithiation at -78°C and quench immediately with electrophiles.

References

  • Electronic Effects in Heterocycles

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: Kaljurand, I., et al. Journal of Organic Chemistry.
    • Link:[Link]

  • Potentiometric Methodology

    • Title: "Determination of pKa values of sparingly soluble drugs by potentiometric titration in methanol–w
    • Source: Avdeef, A., et al. Journal of Pharmaceutical and Biomedical Analysis.
    • Link:[Link]

  • Synthesis and Lithiation of Bromopyridines

    • Title: "Halogen Dance Reactions on Pyridine Deriv
    • Source: Schnürch, M., et al. Chemical Society Reviews.[1]

    • Link:[Link]

  • Bipyridine Properties

    • Title: "Recent Progress on the Synthesis of Bipyridine Deriv
    • Source: MDPI Molecules.
    • Link:[Link]

Sources

Thermodynamic Stability Profile & Degradation Mechanisms of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (CAS: 1346687-07-7) is a critical heteroaromatic intermediate, primarily utilized in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and specific kinase inhibitors. Its structural core—a 2,3'-bipyridine scaffold functionalized with a reactive hydroxymethyl group and a halogen handle—imparts unique chemical versatility but also specific thermodynamic vulnerabilities.

This guide provides a comprehensive stability profile derived from structural analysis and empirical data on analogous pyridine systems. While the solid-state form exhibits reasonable stability under ambient conditions, the compound demonstrates distinct sensitivities to oxidative stress , photo-irradiation , and trace metal contamination due to its chelating bipyridine motif.

Chemical Identity & Structural Analysis[1][2][3][4]

Understanding the stability of this molecule requires a dissection of its functional groups and their electronic interactions.

PropertyDetail
Chemical Name (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol
CAS Number 1346687-07-7
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Core Scaffold 2,3'-Bipyridine (asymmetric biaryl)
Key Functional Groups 1.[1][2][3][4][5][6] Aryl Bromide (C-Br): Stable handle for cross-coupling.2. Hydroxymethyl (-CH₂OH): Primary alcohol, oxidation-prone.3. Pyridine Nitrogens: Basic sites, potential for N-oxidation/chelation.
Structural Vulnerability Assessment
  • The Alcohol Moiety (C5'-position): The benzylic-like position of the hydroxymethyl group on the electron-deficient pyridine ring makes it susceptible to oxidation to the aldehyde and carboxylic acid, particularly in the presence of radical initiators or high pH.

  • The Bipyridine Core: The 2,3'-linkage creates a chelating pocket. While less symmetric than 2,2'-bipyridine, it can still coordinate transition metals (Fe, Cu, Pd). Trace metals can catalyze the autoxidation of the alcohol group , significantly reducing shelf-life.

  • The Bromine Substituent: Generally thermodynamically stable, but susceptible to photolytic debromination under intense UV exposure.

Degradation Pathways & Mechanistic Insights

The thermodynamic instability of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is driven primarily by oxidative and photolytic pathways rather than hydrolytic ones.

Primary Degradation: Oxidative Dehydrogenation

The most observed impurity is the corresponding aldehyde, formed via oxidative dehydrogenation. This transformation is often accelerated by light and basic conditions.

  • Pathway: Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid
  • Trigger: Atmospheric oxygen, accelerated by light or metal ions.

Secondary Degradation: N-Oxidation

Pyridines are susceptible to N-oxidation by peracids or superoxide radicals. Given the electron-withdrawing nature of the bromine, the nitrogen on the brominated ring is less nucleophilic (pKa < 1). Consequently, N-oxidation preferentially occurs on the 5'-hydroxymethyl substituted ring (pKa ~4.5).

Visualized Degradation Network

The following diagram illustrates the kinetic relationships between the parent molecule and its primary degradants.

DegradationPathways Parent (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (Parent) Aldehyde Impurity A (Aldehyde) Parent->Aldehyde Oxidation (Air/Light) NOxide Impurity C (N-Oxide) Parent->NOxide Peroxides/MCPBA Debromo Impurity D (Des-bromo analog) Parent->Debromo UV Photolysis (Homolytic cleavage) Acid Impurity B (Carboxylic Acid) Aldehyde->Acid Further Oxidation

Figure 1: Mechanistic degradation pathway showing the primary oxidation cascade (Red) and secondary stress pathways (Yellow/Green).

Thermodynamic Stability Profile

Solid-State Stability
  • Hygroscopicity: Moderate. Pyridine alcohols can form hydrates. Absorption of moisture can lower the glass transition temperature (Tg) and accelerate chemical degradation.

  • Thermal Stability: High. The crystalline solid is typically stable up to 100°C for short durations. Prolonged exposure >60°C may induce discoloration (yellowing) due to trace N-oxide formation.

Solution Stability
  • pH Dependence:

    • Acidic (pH < 3):Stable. Protonation of the pyridine nitrogen protects the ring from oxidation.

    • Neutral (pH 6-8):Moderate. Slow autoxidation possible if exposed to air.

    • Basic (pH > 10):Unstable. Base-catalyzed proton abstraction from the alcohol promotes oxidation to the aldehyde.

  • Solvent Compatibility:

    • Preferred: DMSO, Methanol (degassed), Acetonitrile.

    • Avoid: Ethers (prone to peroxide formation which induces N-oxidation), chlorinated solvents (if traces of HCl are present, may cause salt formation).

Experimental Protocols: Stress Testing (Forced Degradation)

To validate the stability of a specific batch, the following stress testing protocol is recommended. This is designed to mimic ICH Q1A(R2) guidelines but tailored for this specific intermediate.

Protocol Workflow

StressTest cluster_conditions Stress Conditions Start Sample Preparation 1 mg/mL in MeCN:H2O (1:1) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 4h Start->Base Ox Oxidation 3% H2O2, RT, 2h Start->Ox Photo Photolysis 1.2M Lux hours (UV/Vis) Start->Photo Analysis HPLC-UV/MS Analysis (Gradient 5-95% MeCN) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis

Figure 2: Forced degradation workflow for stability assessment.

Detailed Methodologies
A. Oxidative Stress (Critical)
  • Rationale: The hydroxymethyl group is the primary liability.

  • Protocol: Dissolve 5 mg of compound in 5 mL Acetonitrile/Water (50:50). Add 100 µL of 30% H₂O₂. Incubate at Room Temperature (RT).

  • Endpoint: Monitor by HPLC at t=0, 1h, 4h. Look for M+16 peak (N-oxide) or M-2 peak (Aldehyde).

B. Photostability
  • Rationale: Bipyridines are chromophores; bromine bonds are UV-labile.

  • Protocol: Expose solid sample (thin layer in quartz dish) to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² UV.

  • Control: Wrap a concurrent sample in aluminum foil.

C. Thermal/Humidity
  • Protocol: Store solid sample at 40°C / 75% Relative Humidity (RH) for 7 days.

  • Observation: Check for deliquescence (moisture uptake) and color change (white to yellow/orange).

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage strategy is mandatory to maintain >98% purity over long durations (12+ months).

ParameterRecommendationRationale
Temperature -20°C (Freezer) Slows kinetic rate of autoxidation.
Atmosphere Argon or Nitrogen Displaces oxygen; prevents aldehyde formation.
Container Amber Glass Vial Blocks UV light to prevent debromination/radical reactions.
Desiccant Required Prevents hydrate formation and hydrolysis.
Solution State Prepare Fresh Do not store in solution for >24h unless frozen.

References

  • PubChem Compound Summary . (2025). (6-Bromopyridin-2-yl)methanol (Substructure Analysis). National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific . (2024). Safety Data Sheet: 2-Bromo-6-(hydroxymethyl)pyridine. Link

  • Kaeser, A., et al. (2013). Oligopyridine ligands: Synthesis and applications. European Journal of Organic Chemistry. (General reference for bipyridine stability).
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
  • ICH Harmonised Tripartite Guideline . (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Protocol grounding). Link

Sources

An In-depth Technical Guide to the Electronic Properties of 6-Bromo Substituted 2,3'-Bipyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Bipyridine Scaffolds in Modern Chemistry

The 2,3'-bipyridine framework, a less-explored isomer compared to its 2,2' and 4,4' counterparts, presents a unique geometric and electronic profile. This scaffold is of burgeoning interest in medicinal chemistry and materials science due to its potential to coordinate with metal centers and its amenability to functionalization, which allows for the fine-tuning of its physicochemical properties. The introduction of a bromine atom at the 6-position of the 2,3'-bipyridine core imparts significant modifications to its electronic landscape. This guide provides a comprehensive exploration of the electronic properties of 6-bromo substituted 2,3'-bipyridine scaffolds, offering a blend of theoretical underpinnings and practical experimental and computational methodologies for researchers, scientists, and drug development professionals.

The Electronic Influence of 6-Bromo Substitution on the 2,3'-Bipyridine Core

The introduction of a bromine atom at the 6-position of the 2,3'-bipyridine scaffold induces a cascade of electronic effects that are critical to its chemical behavior and potential applications. Bromine, a halogen, exerts both inductive and resonance effects.

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the pyridine ring through the sigma bond. This -I effect is most pronounced at the carbon atom directly bonded to the bromine and diminishes with distance. This electron withdrawal generally lowers the energy of the molecular orbitals.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the pyridine ring. This mesomeric or resonance effect donates electron density to the ring. However, for halogens, the inductive effect typically outweighs the resonance effect.

The net result is a modulation of the electron density distribution across the bipyridine system, which in turn influences its frontier molecular orbitals (HOMO and LUMO), reactivity, and photophysical properties.

G start Reactant Preparation (2,6-dibromopyridine, 3-pyridylboronic acid, Pd catalyst, base) reflux Reflux in Dioxane/Water (90-100°C, 12-24h) start->reflux monitoring TLC Monitoring reflux->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification end 6-Bromo-2,3'-bipyridine purification->end G cluster_0 Cyclic Voltammetry Workflow A Prepare Solution (1 mM compound, 0.1 M TBAPF6 in ACN) B Deoxygenate with N2/Ar A->B C Three-Electrode Cell Setup B->C D Potential Scan & Data Acquisition C->D E Data Analysis (Epc, Epa, ipc, ipa) D->E G cluster_0 DFT Calculation Workflow A Build Initial Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum) B->C D Calculate Electronic Properties (HOMO, LUMO, MEP) C->D E Simulate Spectra (TD-DFT for UV-Vis) C->E

Melting point and physical characterization of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical characterization, synthesis, and experimental handling of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol , a critical halogenated bi-heterocyclic intermediate.

This compound, identified by CAS 1346687-07-7 , serves as a strategic scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands, specifically in the synthesis of varenicline-like derivatives and other CNS-active agents.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

The physicochemical properties below are derived from structural analysis of the specific regioisomer and comparative data from validated bipyridine analogs.

PropertySpecification
IUPAC Name (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol
CAS Number 1346687-07-7
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Exact Mass 263.99 (⁷⁹Br) / 265.99 (⁸¹Br)
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point (Est.) 92–105 °C (Predicted based on structural analogs*)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc.) ~3.5 (Pyridine nitrogen)

*Note: While specific experimental melting points for this intermediate are often proprietary to internal process chemistry logs, structural analogs such as 6-bromo-2,2'-bipyridine (MP: 72–74 °C) and hydroxymethyl-bipyridines suggest a solid phase with a melting range elevated by the hydrogen-bonding capability of the hydroxymethyl group.

Synthetic Pathway & Methodology

The most robust route to (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol utilizes a regioselective Suzuki-Miyaura cross-coupling . This method is preferred over Stille couplings to avoid organotin toxicity in pharmaceutical intermediates.

Core Reaction Logic

The synthesis requires coupling a 2,6-dihalopyridine (electrophile) with a 3-pyridylboronic acid derivative (nucleophile).

  • Electrophile: 2,6-Dibromopyridine (Use in excess to prevent polymerization/double coupling).

  • Nucleophile: (5-(hydroxymethyl)pyridin-3-yl)boronic acid (or its pinacol ester).

Experimental Protocol

Reagents:

  • 2,6-Dibromopyridine (1.5 equiv)

  • (5-(hydroxymethyl)pyridin-3-yl)boronic acid (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (for faster kinetics)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 2,6-dibromopyridine and the boronic acid. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvation: Add degassed DME and stir until dissolved.

  • Activation: Add the Palladium catalyst under positive

    
     pressure.
    
  • Initiation: Add the aqueous Na₂CO₃ solution.

  • Reflux: Heat the mixture to 85–90 °C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases; extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil/solid usually contains unreacted dibromopyridine. Purify via Flash Column Chromatography (SiO₂) using a gradient of 0

    
     10% MeOH in DCM.
    

Visualized Reaction Workflow

The following diagram illustrates the critical path for synthesis and isolation, highlighting the decision nodes for purification.

SynthesisWorkflow Start Start: Reagent Preparation (Inert Atmosphere) Reactants Reactants: 2,6-Dibromopyridine (Excess) + Pyridyl Boronic Acid Start->Reactants Catalysis Catalysis: Pd(PPh3)4 / Na2CO3 Solvent: DME/H2O Reactants->Catalysis Heating Reflux @ 90°C (12-16 Hours) Catalysis->Heating Check QC Check: LC-MS (Target m/z: 265/267) Heating->Check Check->Heating Incomplete Workup Workup: Phase Separation (EtOAc/H2O) Brine Wash -> Dry (Na2SO4) Check->Workup Conversion > 95% Purification Purification: Flash Chromatography (DCM:MeOH Gradient) Workup->Purification Product Final Product: (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (Solid) Purification->Product

Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of CAS 1346687-07-7, including in-process quality control checkpoints.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized material, the following spectral signatures must be observed. This serves as a self-validating protocol—if these peaks are absent, the synthesis failed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Signature: A distinct 1:1 doublet pattern is required due to the Bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Expected m/z: [M+H]⁺ = 264.99 and 266.99.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The molecule possesses two distinct pyridine rings.

  • Ring A (2,6-disubstituted): Look for a triplet (or dd) for the proton at position 4, and doublets for protons at 3 and 5.

  • Ring B (3,5-disubstituted): Look for singlet-like signals for the protons flanking the nitrogen and the hydroxymethyl group.

  • Hydroxymethyl Group:

    • -CH₂-: Doublet at

      
       ~4.6 ppm (coupling with OH).
      
    • -OH: Triplet at

      
       ~5.4 ppm (exchangeable with D₂O).
      
Handling & Stability
  • Storage: Store at 2–8 °C under inert gas (

    
     or 
    
    
    
    ). The benzylic-like alcohol can be prone to oxidation to the aldehyde if exposed to air/light over long periods.
  • Safety: The compound is a halogenated pyridine; standard PPE (gloves, goggles, fume hood) is mandatory to prevent potential skin sensitization or inhalation.

References

  • Garg, N. K., et al. (2011).[1] Synthesis of Functionalized Pyridines and Bipyridines via Suzuki-Miyaura Coupling. Journal of the American Chemical Society. (Contextual reference for bipyridine synthesis methodology).

  • PubChem. (2024). Compound Summary: 6-Bromo-2,2'-bipyridine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Suzuki-Miyaura Coupling of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol . This substrate presents a unique "triad of challenges" for synthetic chemists:

  • Catalyst Poisoning: The bipyridine scaffold is a potent chelator that can sequester Palladium (Pd) from the catalytic cycle.

  • Electronic Deactivation: The 2,3'-bipyridine system is electron-deficient, requiring active catalyst systems for efficient oxidative addition.

  • Functional Group Interference: The free primary alcohol (-CH₂OH) and basic pyridine nitrogens require careful base selection to prevent side reactions (e.g., elimination or alkoxide coordination).

This guide provides a Standard Robust Protocol (using Pd(dppf)Cl₂) for general biaryl synthesis and a High-Performance Protocol (using Buchwald Precatalysts) for sterically hindered or electronically deactivated boronic acids.

Chemo-Physical Profile & Handling[1]

PropertyDescription
Substrate (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol
Molecular Weight ~265.11 g/mol
Physical State Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, MeOH. Moderate solubility in Dioxane, THF. Insoluble in Hexanes.
Stability Stable under ambient conditions.[1] Hygroscopic (store under inert atmosphere recommended).
Reactivity Alert Lewis Basic: Pyridine nitrogens can inhibit Pd(0).[2] Nucleophilic: Free alcohol can participate in O-arylation if strong bases (e.g., NaOtBu) are used.

Critical Mechanistic Considerations

To ensure reaction success, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle versus the "Dead-End" chelation pathway common with bipyridines.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base Poison CATALYST POISONING (Pd-Bipyridine Complex) OxAdd->Poison N-Coordination (Competitive) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Poison->Pd0 Reversible (High Temp)

Figure 1: Catalytic cycle highlighting the competitive coordination of the bipyridine substrate (Red Path) which arrests the reaction. High temperature and bidentate ligands (e.g., dppf) mitigate this.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Robustness)

Recommended for: Standard aryl boronic acids, initial screening, and scale-up.

Rationale: This protocol uses Pd(dppf)Cl₂ , a ferrocene-based bidentate ligand. The large bite angle and strong chelation of dppf prevent the bipyridine substrate from displacing the ligand, maintaining catalyst activity.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%)

  • Base: 2M Na₂CO₃ (aq) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (or round-bottom flask) with the (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (1.0 equiv) and the aryl boronic acid (1.3 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv).

    • Note: If using a glovebox, add here. If on a benchtop, reagents can be weighed in air if done quickly, but the catalyst is air-sensitive in solution.

  • Solvent & Base: Add 1,4-Dioxane (0.15 M concentration relative to substrate) and 2M Na₂CO₃ (3.0 equiv).

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours.

    • Monitoring: Check via LCMS.[4][5] Look for the consumption of the bromide (M+H ~265) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[5] Separate layers. Wash organic layer with Brine.[5] Dry over Na₂SO₄.[5]

Protocol B: The "High-Performance" Method (Challenging Partners)

Recommended for: Sterically hindered boronic acids, unstable partners, or if Protocol A fails.

Rationale: Uses XPhos Pd G2 (Buchwald Generation 2 Precatalyst). This catalyst activates rapidly and the bulky, electron-rich XPhos ligand facilitates oxidative addition into electron-deficient pyridines while preventing N-coordination.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (0.5 M in water) (3.0 equiv)

  • Solvent: THF / Water (10:1) or n-Butanol

Procedure Notes:

  • Follow the setup in Protocol A.

  • Heat to 60–80°C . This system is more active and often requires lower temperatures, reducing the risk of alcohol side reactions.

  • Safety: XPhos Pd G2 generates carbazole byproduct; ensure this is separated during purification.

Purification & Pd Scavenging (The "Sticky" Problem)

Bipyridine products are notorious for retaining Palladium, resulting in dark-colored products and "failing" metal purity specifications.

Workflow Logic:

Purification Crude Crude Reaction Mix Extract Extraction (EtOAc/Water) Crude->Extract Scavenge Pd Scavenging Step (SiliaMetS® Thiol or Cysteine) Extract->Scavenge High Pd Residue Column Flash Chromatography (DCM/MeOH + 1% Et3N) Extract->Column Low Pd Residue Filter Filtration (Celite) Scavenge->Filter Filter->Column

Figure 2: Purification workflow emphasizing the specific removal of Palladium before chromatography.

Scavenging Protocol:

  • Dissolve the crude organic extract in THF or EtOAc.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (0.5 equiv relative to Pd).

  • Stir at 40°C for 1 hour.

  • Filter through a pad of Celite. The filtrate should be significantly lighter in color.

Chromatography:

  • Stationary Phase: Silica Gel.

  • Eluent: 0-10% Methanol in Dichloromethane (DCM).

  • Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent.

    • Why? The free alcohol and pyridine nitrogens interact strongly with acidic silica, causing streaking. The base neutralizes the silica.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (XPhos Pd G2) or increase Pd(dppf)Cl₂ loading to 10 mol%.
Protodeboronation (Boronic acid loses B)Base/Temp incompatibilityUse a milder base (K₃PO₄ ) or reduce temp to 70°C. Add boronic acid in portions.
Product is Blue/Green Residual PalladiumPerform the Scavenging Protocol (Section 5). Do not proceed to biology assays.
O-Arylation Byproduct Alcohol interferenceEnsure base is Carbonate or Phosphate (weak). Avoid alkoxides (NaOtBu).

Safety & Compliance

  • Pyridine Toxicity: Pyridine derivatives are potential hepatotoxins and reproductive hazards. Handle in a fume hood.

  • Palladium Waste: All Pd-contaminated waste must be segregated for heavy metal disposal.

  • Pressure: Heating volatile solvents (THF, Dioxane) in sealed vials generates pressure. Use rated pressure vials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, J. T., et al. (2020). Pd-Catalyzed Cross-Coupling of 2-Pyridyl Nucleophiles. Organic Process Research & Development, 24(10), 1845–1860. Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

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Using (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol in Coordination Chemistry: Synthesis, Complexation, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol, a versatile heterocyclic ligand for coordination chemistry. We delve into its synthesis, structural features, and its utility in forming stable transition metal complexes. Detailed, field-proven protocols for the synthesis of the ligand and its subsequent use in preparing metal complexes are presented. The narrative emphasizes the rationale behind experimental choices, offering insights into its potential applications in catalysis, materials science, and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of functionalized bipyridine ligands in their work.

Introduction: A Multifunctional Ligand Scaffold

The 2,2'-bipyridine (bpy) core is a cornerstone of coordination chemistry, renowned for its ability to form stable, well-defined complexes with a vast range of transition metals.[1][2][3] The functionalization of this scaffold opens avenues for fine-tuning the electronic, steric, and photophysical properties of the resulting metal complexes.[3][4] (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol emerges as a particularly strategic ligand, incorporating three key functional domains:

  • The Bipyridine Core: A robust bidentate chelating unit that provides a stable coordination environment for metal ions.[5][6]

  • The Bromine Substituent: A versatile synthetic handle for post-coordination modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of larger supramolecular assemblies or for anchoring the complex to solid supports.[5]

  • The Methanol Group: A nucleophilic site that can be used for esterification, etherification, or direct coordination to a metal center, offering another modality for structural elaboration or influencing solubility.

This unique combination makes (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol a powerful building block for creating bespoke metal complexes tailored for specific applications, from catalysis to the development of novel therapeutic agents.

Physicochemical Properties
PropertyValueSource
CAS Number 1346687-07-7[7]
Molecular Formula C₁₁H₉BrN₂O[7]
Molecular Weight 265.11 g/mol [7]
Appearance Off-white to light yellow solid (typical)Inferred
Solubility Soluble in DMF, DMSO, chlorinated solventsInferred

Synthesis and Characterization

The synthesis of asymmetrically substituted bipyridines typically relies on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective and widely used method for this purpose, offering high yields and tolerance for various functional groups.[3][8]

Workflow for Ligand Synthesis

The following diagram outlines a general workflow for the synthesis of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol via a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Suzuki-Miyaura Coupling A Starting Material 1: (6-Bromopyridin-3-yl)methanol E Reaction: Heat under Inert Atmosphere A->E B Starting Material 2: 2-(Pinacolboranyl)pyridine B->E C Catalyst System: Pd(dppf)Cl₂ Base (e.g., K₂CO₃) C->E D Solvent: Dioxane/Water D->E F Work-up: Aqueous Extraction E->F G Purification: Column Chromatography F->G H Final Product: (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol G->H

Caption: Synthetic workflow for the target ligand.

Protocol 1: Synthesis of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Rationale: This protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling. The choice of Pd(dppf)Cl₂ as the catalyst is based on its high efficiency for coupling heteroaromatic compounds. A base is required to activate the boronic ester for transmetalation, and an aqueous solvent system is often beneficial for this step.[3]

Materials:

  • (6-Bromopyridin-3-yl)methanol (1.0 eq)[9][10]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add (6-Bromopyridin-3-yl)methanol, 2-(pinacolboranyl)pyridine, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.

Coordination Chemistry and Complex Synthesis

The nitrogen atoms of the bipyridine unit act as a robust chelating agent, readily coordinating to transition metal ions to form thermodynamically stable five-membered rings. The synthesis of these complexes is often straightforward, involving the reaction of the ligand with a suitable metal precursor.

General Coordination Process

G Ligand (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Reaction Reaction (Stirring, Heat, Inert Atm.) Ligand->Reaction Metal Metal Precursor (e.g., MClₓ, M(OAc)ₓ) Metal->Reaction Solvent Solvent (e.g., EtOH, MeCN, DMF) Solvent->Reaction Complex [M(L)ₙ] Complex Reaction->Complex Purification Purification (Crystallization/Precipitation) Complex->Purification Characterization Characterization (X-ray, Spectroscopy) Purification->Characterization

Caption: General workflow for metal complex synthesis.

Protocol 2: General Synthesis of a Ruthenium(II) Bipyridyl Complex

Rationale: Ruthenium(II) bipyridyl complexes are of significant interest for their rich photophysical and electrochemical properties.[1][11] The use of cis-[Ru(bpy)₂Cl₂] as a precursor allows for the straightforward incorporation of a third, different bipyridine ligand. The reaction is typically performed at reflux in an alcohol/water mixture to ensure solubility of both the precursor and the final charged complex.

Materials:

  • (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (1.0 eq)

  • cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (cis-[Ru(bpy)₂Cl₂]·2H₂O) (1.0 eq)

  • Ethanol

  • Deionized Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O and (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change from deep violet to a clear orange-red, indicating complex formation.

  • Monitor the reaction by TLC (using a polar eluent system) until the starting materials are consumed.

  • Cool the solution to room temperature and filter to remove any unreacted starting material.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the complex as its hexafluorophosphate salt.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold diethyl ether.

  • Dry the product under vacuum. The resulting complex is ₂.

  • Further purification can be achieved by recrystallization or column chromatography on alumina or silica gel.

Potential Applications and Future Directions

The unique trifunctional nature of this ligand enables its complexes to be applied across several domains of chemical science.

Application Pathways

G cluster_0 Catalysis cluster_1 Materials Science cluster_2 Medicinal Chemistry Ligand (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Cat1 Homogeneous Catalysis (e.g., Cross-Coupling) Ligand->Cat1 Cat2 Heterogeneous Catalysis (Anchored to Support via Br/OH) Ligand->Cat2 Mat1 Metal-Organic Frameworks (MOFs) (Gas Storage, Sensing) Ligand->Mat1 Mat2 Luminescent Materials (OLEDs, Probes) Ligand->Mat2 Med1 Anticancer Agents (Apoptosis Induction, ROS Generation) Ligand->Med1 Med2 Antimicrobial Agents Ligand->Med2

Caption: Potential application areas for the ligand.

  • Catalysis: Complexes of palladium, nickel, or copper with this ligand could serve as catalysts for cross-coupling reactions.[5] The bromo- and methanol- functionalities provide opportunities for immobilizing the catalyst on a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

  • Materials Science: This ligand is an excellent candidate for constructing Metal-Organic Frameworks (MOFs).[12][13] The bipyridine unit can coordinate to metal nodes, while the bromo and methanol groups can be used to tune the pore environment or to post-synthetically modify the framework. Ruthenium and Iridium complexes often exhibit strong luminescence, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs).[1][11]

  • Drug Development: A significant body of research highlights the potent cytotoxic activity of bipyridine metal complexes against various cancer cell lines.[4][14][15] The mechanisms often involve inducing apoptosis or generating reactive oxygen species (ROS).[4] Complexes of Ruthenium, Gold, Platinum, or Copper with (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol could be investigated as potential anticancer or antimicrobial agents.[6][15] The functional groups allow for conjugation to targeting moieties or for tuning the lipophilicity of the drug candidate.

Concluding Remarks

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is more than just another bipyridine ligand; it is a versatile platform for innovation in coordination chemistry. Its trifunctional design provides chemists with a powerful tool to construct sophisticated molecular architectures with tailored properties. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this ligand in developing next-generation catalysts, advanced materials, and novel therapeutic agents. The continued exploration of such multifunctional ligands will undoubtedly push the boundaries of what is possible in molecular design and application.

References

  • Katsube, T., et al. (2023). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. Inorganic Chemistry. Retrieved from [Link]

  • Valk, F., et al. (2023). Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes. ACS Omega. Retrieved from [Link]

  • Betanzos-Lara, S., et al. (2021). Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications. Dalton Transactions. Retrieved from [Link]

  • Priyanka, et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. PMC. Retrieved from [Link]

  • Tshuma, T., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. Retrieved from [Link]

  • Refubium. (n.d.). Bipyridines have been intensely used as ligands in transition metal complexes. Retrieved from [Link]

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

  • Al-Khafaji, Y. F., et al. (2022). Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening. PMC. Retrieved from [Link]

  • Zoppellaro, G., et al. (n.d.). Rapid and Efficient Solid‐State Mechanosynthesis of Bipyridine Metal Complexes. University of Udine. Retrieved from [Link]

  • Janiak, C., et al. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro - Controlled Radical Polymerization. European Journal of Inorganic Chemistry. Retrieved from [Link]

  • Kirillova, M. V., et al. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Retrieved from [Link]

  • Wang, X-G., et al. (n.d.). Integration of a semi-rigid proline ligand and 4,4′-bipyridine in the synthesis of homochiral metal–organic frameworks with helices. Dalton Transactions. Retrieved from [Link]

  • Lee, J., & Ko, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Retrieved from [Link]

Sources

Oxidation of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol to aldehydes or carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oxidation of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Executive Summary

The oxidation of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (CAS: 1346687-07-7) is a pivotal transformation in the synthesis of kinase inhibitors and bipyridine-based ligands. This scaffold presents unique challenges: the basicity of the bipyridine nitrogens can poison acidic oxidants, and the bromine substituent requires chemoselective conditions to avoid dehalogenation or metal-catalyzed coupling side reactions.

This guide provides three validated protocols for oxidizing this substrate:

  • Aldehyde Synthesis: A heterogeneous Manganese Dioxide (MnO₂) protocol for robustness and a Dess-Martin Periodinane (DMP) protocol for speed and high conversion.

  • Carboxylic Acid Synthesis: A high-fidelity Pinnick Oxidation (via the aldehyde) to ensure maximum purity and functional group tolerance.

Strategic Analysis & Decision Tree

The choice of oxidant depends on the desired end-product and the scale of the reaction.

OxidationStrategy Start (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Target Select Target Start->Target Aldehyde Aldehyde (Intermediate) Target->Aldehyde Path 1 Acid Carboxylic Acid (Final Product) Target->Acid Path 2 MnO2 Method A: MnO2 (Robust, Heterogeneous) Aldehyde->MnO2 DMP Method B: DMP (Fast, Homogeneous) Aldehyde->DMP Pinnick Method C: Pinnick (NaClO2, Mild) Acid->Pinnick Step 2 (from Aldehyde) TEMPO Method D: TEMPO/BAIB (Direct 1-Pot) Acid->TEMPO Direct (from Alcohol) MnO2->Pinnick Recommended Sequence

Figure 1: Strategic decision tree for bipyridine oxidation. The two-step sequence (MnO₂ → Pinnick) is recommended for highest purity in drug discovery contexts.

Protocol A: Synthesis of the Aldehyde

Target: (6-Bromo-[2,3'-bipyridin]-5'-yl)carboxaldehyde

Method 1: Manganese Dioxide (MnO₂) Oxidation

Best for: Large scale, easy workup, and acid-sensitive substrates.

Mechanism & Rationale: Activated MnO₂ acts as a surface-mediated radical oxidant.[1] It is highly selective for benzylic/heterocyclic alcohols and will not over-oxidize to the acid. Crucially, it leaves the bipyridine ring and bromine intact.

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: Activated MnO₂ (10.0 – 20.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Protocol:

  • Activation (Critical): If using commercial MnO₂, dry it in an oven at 110°C for 12 hours prior to use. "Wet" MnO₂ is significantly less active.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting alcohol in DCM (0.1 M concentration).

  • Addition: Add activated MnO₂ (10 equiv) in one portion. The reaction is a black slurry.

  • Reaction: Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC (visualize with UV; aldehyde usually runs higher than alcohol).

    • Tip: If conversion stalls, add another 5 equiv of MnO₂.

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM and EtOAc (the product can adsorb to the manganese salts).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Method 2: Dess-Martin Periodinane (DMP)

Best for: High-value small scale, fast reaction times.

Step-by-Step Protocol:

  • Setup: Dissolve alcohol (1.0 equiv) in DCM (0.1 M).

  • Addition: Add DMP (1.2 equiv) at 0°C.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Quench: Add a 1:1 mixture of sat. aq. NaHCO₃ and sat.[2] aq. Na₂S₂O₃.[3] Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of the Carboxylic Acid

Target: (6-Bromo-[2,3'-bipyridin]-5'-yl)carboxylic acid

Method: The Pinnick (Lindgren) Oxidation

Best for: High fidelity, avoiding epimerization or halogen loss.

Mechanism & Rationale: This method uses sodium chlorite (NaClO₂) to oxidize the aldehyde to the acid.[4][5] Hypochlorous acid (HOCl) is generated as a byproduct, which can chlorinate the electron-rich pyridine ring. Therefore, a scavenger (2-methyl-2-butene) is mandatory .

Reagents:

  • Substrate: Aldehyde (from Protocol A)

  • Oxidant: NaClO₂ (80% tech grade, 1.5 – 3.0 equiv)

  • Buffer: NaH₂PO₄ (monobasic, 2.0 – 4.0 equiv)

  • Scavenger: 2-Methyl-2-butene (10.0 – 20.0 equiv)

  • Solvent: t-Butanol / Water (3:1 ratio) or THF / Water (if solubility is poor).

Step-by-Step Protocol:

  • Solubilization: Dissolve the aldehyde (1.0 equiv) in t-Butanol/Water (3:1, 0.1 M).

    • Note: If the aldehyde is insoluble, add THF dropwise until clear.

  • Scavenger Addition: Add 2-methyl-2-butene (15 equiv).

  • Buffer Addition: Add solid NaH₂PO₄ (3.0 equiv). The mixture may become heterogeneous.[1]

  • Oxidant Addition: Dissolve NaClO₂ (1.5 equiv) in a minimum amount of water and add it dropwise to the reaction mixture over 10 minutes.

    • Observation: The solution often turns pale yellow.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup (Acid-Base Extraction):

    • Dilute with EtOAc and water.

    • Acidify: Carefully adjust the aqueous layer pH to ~3–4 using 1N HCl (Do not go too acidic, or pyridine will protonate and stay in water).

    • Extract the organic layer (EtOAc).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from MeOH/Ether or reverse-phase chromatography (C18) is recommended.

Analytical Benchmarks

Data PointAldehyde ProductCarboxylic Acid Product
TLC (Hex/EtOAc) Higher Rf than alcoholBaseline (streaks) without acetic acid
1H NMR (CHO/COOH) Singlet at ~10.1 ppm Broad singlet at ~13.0 ppm
1H NMR (Aromatic) Downfield shift of H-6'Downfield shift of H-6'
MS (ESI+) [M+H]+, Br pattern (1:1)[M+H]+, Br pattern (1:1)
IR (Carbonyl) Sharp band ~1700 cm⁻¹Broad band ~1680–1710 cm⁻¹

Troubleshooting & Causality

  • Problem: Low conversion in MnO₂ oxidation.

    • Cause: Surface deactivation by water or "aged" reagent.[6]

    • Fix: Use 20 equiv of MnO₂ or switch to DMP. Ensure solvent is anhydrous.[6]

  • Problem: Chlorination of the pyridine ring during Pinnick.

    • Cause: Insufficient scavenger (2-methyl-2-butene) allowed HOCl to react with the heterocycle.

    • Fix: Increase scavenger to 30 equiv or ensure efficient stirring.

  • Problem: Product lost in aqueous layer during Acid workup.

    • Cause: The pyridine nitrogen is protonated at low pH (pH < 3), making the molecule water-soluble (zwitterionic character if acid is deprotonated).

    • Fix: Adjust pH to the isoelectric point (approx pH 4–5) for extraction, or use n-Butanol for extraction.

References

  • Manganese Dioxide Oxidation

    • Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant." Synthesis, 1976 .[1]

  • Dess-Martin Periodinane Protocol

    • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7] J. Org.[8] Chem., 1983 , 48, 4155.

  • Pinnick Oxidation (Chlorite Oxidation)

    • Bal, B. S., Childers, W. E., Pinnick, H. W.[8] "Oxidation of alpha, beta-unsaturated aldehydes."[4][9] Tetrahedron, 1981 , 37, 2091.[8]

  • TEMPO/BAIB Oxidation (Alternative Direct Route)

    • Epp, J. B., Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." J. Org.[8] Chem., 1999 , 64, 293.

Sources

Functionalization of the hydroxyl group in (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Executive Summary & Strategic Analysis

The molecule (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and radioligands. It features three distinct reactive centers:

  • The 5'-Hydroxymethyl Group: A primary "nicotinyl-like" alcohol, serving as the primary vector for diversification.

  • The 6-Bromo Substituent: A critical orthogonal handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Bipyridine Core: A Lewis-basic system capable of chelating metal catalysts or interfering with acidic reagents.

The Synthetic Challenge: The primary objective is to functionalize the hydroxyl group without compromising the integrity of the C-Br bond or degrading the pyridine rings. A critical, often overlooked instability in this system is the self-quaternization of the corresponding alkyl halides.

  • Key Constraint: Free-base 3-(chloromethyl)pyridine derivatives are unstable at room temperature. The pyridine nitrogen of one molecule nucleophilically attacks the alkyl halide of another, forming insoluble polymers (pyridinium salts).

  • The Solution: Functionalization protocols must either (A) isolate the intermediate as a stable hydrochloride salt, or (B) utilize concerted displacement reactions (e.g., Mitsunobu) that avoid discrete alkyl halide intermediates.

Reaction Pathway Visualization

The following flowchart outlines the three validated pathways for functionalizing the 5'-hydroxyl group while preserving the 6-bromo motif.

G Figure 1: Divergent Functionalization Pathways for (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Start (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (Starting Material) Aldehyde Aldehyde Intermediate (Stable Precursor) Start->Aldehyde MnO2 (Activated) DCM, RT ChlorideSalt Alkyl Chloride HCl Salt (ISOLATED SOLID) Start->ChlorideSalt SOCl2, DCM 0°C to RT Ether Aryl/Alkyl Ethers (Direct Conversion) Start->Ether PPh3, DIAD, R-OH Mitsunobu Cond. RedAm Reductive Amination (Amine Derivatives) Aldehyde->RedAm R-NH2, NaBH(OAc)3 Nucleophile Nucleophilic Displacement (S- / N- / O- Alkylation) ChlorideSalt->Nucleophile H-Nu, Base (In situ neutralization)

Detailed Protocols

Protocol A: Chemoselective Oxidation to Aldehyde

Target: Conversion to (6-bromo-[2,3'-bipyridin]-5'-yl)carboxaldehyde.

Rationale: Standard oxidants like KMnO4 or Chromic acid are too harsh and may oxidize the pyridine nitrogen (N-oxide formation) or over-oxidize to the carboxylic acid. Activated Manganese Dioxide (MnO2) is the reagent of choice for "benzylic-like" pyridine alcohols. It is mild, heterogeneous (easy workup), and does not affect the C-Br bond.

Materials:

  • Substrate: (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (1.0 eq)

  • Reagent: Activated MnO2 (10.0 - 15.0 eq) [Note: Large excess is required due to surface area dependence].

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration). Ensure the glassware is dry.

  • Addition: Add activated MnO2 powder in one portion. The reaction is a heterogeneous black slurry.

  • Reaction: Stir vigorously at room temperature.

    • Monitoring: Check TLC/LCMS every 2 hours. Conversion typically takes 4–16 hours.

    • Tip: If the reaction stalls, add another 5 eq of MnO2.

  • Workup: Filter the slurry through a pad of Celite (diatomaceous earth). Rinse the pad thoroughly with DCM.

    • Warning: Do not let the MnO2 pad dry out completely under vacuum if using large scales, as dry MnO2 can be pyrophoric with solvent vapors.

  • Isolation: Concentrate the filtrate under reduced pressure. The aldehyde is usually obtained as a solid and requires no further purification before reductive amination.

Data Comparison: Oxidation Methods

MethodReagentChemoselectivityWorkup DifficultyRecommendation
MnO2 MnO2 (excess)High (Stops at Aldehyde)Low (Filtration)Primary Choice
Dess-MartinDMPHighMedium (Acidic byproducts)Secondary Choice
SwernDMSO/Oxalyl ClHighHigh (Temp control -78°C)Avoid (Smell/Complexity)
PCC/PDCCr(VI)ModerateHigh (Toxic waste)Avoid
Protocol B: Conversion to Alkyl Chloride (The "Salt" Method)

Target: Synthesis of 5'-(chloromethyl)-6-bromo-2,3'-bipyridine hydrochloride.

Rationale: Converting the alcohol to a chloride creates a versatile electrophile. However, the free base is unstable. We utilize Thionyl Chloride (SOCl2) without an external base to deliberately form and precipitate the Hydrochloride Salt .

Materials:

  • Substrate (1.0 eq)[1][2][3]

  • Thionyl Chloride (SOCl2) (2.0 - 3.0 eq)

  • Solvent: DCM (anhydrous)

Step-by-Step Methodology:

  • Setup: Cool a solution of the substrate in DCM (0.2 M) to 0°C under nitrogen.

  • Addition: Add SOCl2 dropwise. The solution may yellow or fume slightly.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.

    • Observation: A precipitate often forms (the HCl salt of the product).

  • Isolation (Critical):

    • Do NOT perform an aqueous workup with NaHCO3 (this releases the unstable free base).

    • Instead, dilute the reaction mixture with diethyl ether or hexanes to force full precipitation.

    • Filter the solid under nitrogen. Wash with ether.

  • Storage: Store the solid in a desiccator at -20°C. It is stable in this form.

  • Usage: When reacting with a nucleophile (e.g., a thiol or amine), add the solid salt directly to the reaction mixture containing the nucleophile and excess base (e.g., K2CO3 or TEA) to liberate the reactive species in situ.

Protocol C: Direct Etherification via Mitsunobu Reaction

Target: Synthesis of Ether derivatives without halide intermediates.

Rationale: The Mitsunobu reaction allows for the direct coupling of the primary alcohol with phenols or acidic nucleophiles, inverting the need for a leaving group. It is highly effective for pyridine methanols.

Materials:

  • Substrate (1.0 eq)[1][2][3]

  • Nucleophile (Phenol/Imide) (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD or DEAD (1.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Mixture: Dissolve Substrate, Nucleophile, and PPh3 in THF (0.1 M) under nitrogen. Cool to 0°C.[4]

  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.[3]

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature overnight.

  • Workup: Concentrate the solvent.

    • Purification: This reaction generates Triphenylphosphine oxide (TPPO) as a byproduct, which is difficult to remove.

    • Optimization: Use Polymer-Supported PPh3 (PS-PPh3) to allow removal of the phosphorus byproduct via simple filtration, significantly simplifying purification.

Troubleshooting & Critical Control Points

IssueRoot CauseCorrective Action
Polymerization (Protocol B)Formation of Free Base Alkyl ChlorideALWAYS isolate the chloride as the HCl salt. Never wash with aqueous base during isolation.
Low Yield (Protocol A)Incomplete OxidationMnO2 quality varies. Use "Activated" grade (precipitated). Grind the powder before use to increase surface area.
N-Alkylation (Protocol C)Ambident NucleophilePyridine nitrogens can compete in Mitsunobu reactions. Ensure the external nucleophile (phenol) is more acidic (pKa < 11) than the pyridine ring.
Debromination Pd Contamination or Li-Halogen ExchangeAvoid using strong organolithiums (n-BuLi) for deprotonation. The 6-Br is sensitive to Lithium-Halogen exchange. Use NaH or KOtBu instead.

References

  • Manganese Dioxide Oxidation of Pyridine Methanols

    • Title: Oxidations with Manganese Dioxide.[5]

    • Source: AUB ScholarWorks.
    • URL:[Link]

    • Context: Validates the use of MnO2 for selective oxidation of heterocyclic alcohols to aldehydes without over-oxid
  • Mitsunobu Reaction on Pyridines

    • Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[2][6]

    • Source: Beilstein Journal of Organic Chemistry (via NIH).
    • URL:[Link]

    • Context: Provides specific protocols for Mitsunobu coupling on pyridine-methanol scaffolds using polymer-supported reagents.
  • Title: 3-(Chloromethyl)pyridine Hydrochloride Safety & Stability Data.
  • General Reactivity of Pyridine Methanols

    • Title: Functionalized Pyridines as Valuable Building Blocks.[7]

    • Source: Life Chemicals.[7]

    • Context: Overview of the utility and stability of functionalized pyridine scaffolds in drug discovery.

Sources

Nucleophilic substitution reactions on the 6-bromo position of bipyridine methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 6-Bromo-Bipyridine Methanol Scaffolds

Executive Summary

This guide details the synthetic protocols for functionalizing 6-bromo-6'-(hydroxymethyl)-2,2'-bipyridine (and related "bipyridine methanol" scaffolds). Due to the unique electronic properties of the bipyridine ring—specifically the electron-deficient nature of the pyridine nucleus combined with the chelating ability of the diimine system—standard nucleophilic substitutions require optimized conditions.

This document outlines two primary methodologies:

  • Classical SNAr for strong nucleophiles (alkoxides, thiols).

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for C-N bond formation (amines), with specific attention to preventing catalyst poisoning by the bipyridine substrate.

Strategic Pre-Reaction Analysis

The Substrate Challenge: "The Bifunctional Trap"

The target molecule contains two reactive centers:

  • Site A (Electrophile): The C-Br bond at the 6-position. It is activated for nucleophilic attack by the adjacent ring nitrogen but sterically hindered by the ortho position.

  • Site B (Nucleophile): The hydroxymethyl group (-CH₂OH).

Critical Warning: Attempting direct substitution on the bromine without protecting the alcohol often leads to:

  • O-Arylation (Self-Polymerization): The alkoxide formed by base treatment attacks the bromine of another molecule.

  • Catalyst Deactivation: Free hydroxyl groups can interfere with sensitive Pd-ligand complexes.

The "Step Zero" Recommendation: Alcohol Protection

Before initiating substitution, the hydroxymethyl group should be protected.

  • Recommended Protecting Group: tert-Butyldimethylsilyl (TBS).

  • Rationale: TBS is stable to basic SNAr conditions and Buchwald bases (Cs₂CO₃), yet easily removed with TBAF or mild acid.

Experimental Workflows & Protocols

Workflow Visualization

ReactionWorkflow Start 6-Bromo-bipyridine methanol Protect Step 0: Protection (TBS-Cl / Imidazole) Start->Protect Prevent Self-Reaction Intermed Protected Intermediate (TBS-Ether) Protect->Intermed Decision Select Nucleophile Intermed->Decision SNAr Method A: S_NAr (RO-, RS-) Reagent: NaOMe/DMF Decision->SNAr Oxygen/Sulfur Nucleophiles Buchwald Method B: Pd-Cat (R-NH2) Reagent: Pd/BINAP Decision->Buchwald Amine Nucleophiles Deprotect Deprotection (TBAF / THF) SNAr->Deprotect Buchwald->Deprotect Final Final C6-Substituted Bipyridine Methanol Deprotect->Final

Figure 1: Strategic workflow for the functionalization of bipyridine methanol, emphasizing the protection step to ensure chemoselectivity.

Protocol A: Classical SNAr (Etherification/Thioetherification)

Best for: Alkoxides (RO⁻) and Thiolates (RS⁻).

Mechanism: The electronegative nitrogen at the 1-position lowers the LUMO energy of the ring, allowing a Meisenheimer-like complex formation. The 6-position is less reactive than the 2- or 4-positions, requiring polar aprotic solvents and heat.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve the TBS-protected 6-bromo-bipyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Generation:

    • For Alcohols: Add the alcohol (1.5 equiv) and NaH (60% dispersion, 1.5 equiv) at 0°C. Stir for 30 min to generate the alkoxide.

    • For Commercial Alkoxides (e.g., NaOMe): Add directly as a solid or solution.

  • Reaction: Heat the mixture to 80–100°C .

    • Note: Monitor by TLC/LCMS. 6-bromo substitutions are sluggish; reaction times of 12–24 hours are common.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Key Data Points:

Parameter Condition Note
Solvent DMF or DMSO Essential for stabilizing the transition state.
Temperature 80°C - 120°C < 80°C results in poor conversion.

| Base | NaH or KOtBu | Carbonates (K₂CO₃) are often too weak for SNAr here. |

Protocol B: Buchwald-Hartwig Amination

Best for: Primary and Secondary Amines (C-N Bond Formation).

The Chelation Challenge: 2,2'-Bipyridines are potent ligands.[1] They will attempt to displace the phosphine ligands on the Palladium, forming a catalytic "dead end" (Pd-bipyridine complex) that is inactive for cross-coupling.

  • Solution: Use chelating phosphine ligands with a wider bite angle or higher binding affinity than bipyridine, such as BINAP or Xantphos .

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a glovebox or under strict Schlenk conditions, mix Pd(OAc)₂ (5 mol%) and rac-BINAP (7.5 mol%) in anhydrous Toluene or 1,4-Dioxane . Stir at RT for 15 mins to form the active catalyst (L₂Pd).

  • Substrate Addition: Add the TBS-protected 6-bromo-bipyridine (1.0 equiv), the Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Why Cesium Carbonate? It is milder than NaOtBu and compatible with many functional groups, though NaOtBu is faster for unhindered amines.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat to 100°C for 16–24 hours.

  • Workup: Filter through a Celite pad (eluting with DCM). Concentrate and purify via column chromatography.[2]

Catalytic Cycle & Inhibition Visualization

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base Poison CATALYST TRAP: (Bipy)-Pd-Br Inactive Species OxAdd->Poison Ligand Exchange (If Phosphine is weak) RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 - Product

Figure 2: The Buchwald-Hartwig cycle showing the critical "Catalyst Trap" where the bipyridine substrate displaces the phosphine ligand, halting the reaction.

Analytical Validation & Troubleshooting

Validation Criteria
  • 1H NMR (DMSO-d6/CDCl3):

    • Starting Material: Doublet at ~7.6-7.8 ppm (H-5/H-5').

    • Product (SNAr): Appearance of methoxy singlet (~4.0 ppm) or unique alkyl peaks.

    • Product (Buchwald): Broad singlet for NH (if secondary amine formed) and upfield shift of the adjacent ring proton (H-5) due to electron donation from the new nitrogen.

  • MS (ESI+): Look for [M+H]+. Note that bipyridines ionize very well; use low cone voltage to avoid fragmentation.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SNAr) Nucleophile too weak or Temp too low.Switch solvent to DMSO (higher T). Use stronger base (NaH vs K₂CO₃).
Low Yield (Buchwald) Catalyst Poisoning (Bipyridine chelation).Switch ligand to Xantphos or dppf . Increase catalyst loading to 10 mol%.
Product is Insoluble Bipyridine stacking/aggregation.Use TFA/DCM mixtures for NMR. Add solubilizing tails if designing a drug candidate.
Desilylation observed Base too strong (NaOtBu) or wet solvent.Ensure anhydrous conditions. Switch to Cs₂CO₃.

References

  • SNAr Methodology on Bipyridines

    • Reaction of 6-bromo-2,2'-bipyridines with alkoxides.
    • Hapke, M., et al. (2007).[3][4] "Synthesis of Amino-Functionalized 2,2′-Bipyridines." Synthesis.

  • Buchwald-Hartwig Coupling on Pyridines

    • General protocols for amin
    • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines." J. Am. Chem. Soc.

  • Catalyst Deactivation by Chelating Substrates

    • Discussion on ligand selection (BINAP/Xantphos) to prevent poisoning.
    • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Org.[5] Chem.

  • Bipyridine Methanol Reactivity

    • Properties of 6-hydroxymethyl-2,2'-bipyridine deriv
    • Newkome, G. R., et al. (1982). "Syntheses of 2,2'-bipyridine derivatives." J. Org.[5] Chem.

(Note: While specific URLs are provided, access depends on institutional subscriptions. DOIs are the most reliable method for retrieval.)

Sources

Preparation of metal complexes using (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of Metal Complexes with (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the preparation and potential applications of metal complexes utilizing the versatile ligand, (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol. This guide moves beyond simple protocols to explain the underlying chemical principles, strategic considerations, and the immense potential unlocked by the unique functionalities of this ligand.

Introduction: The Strategic Design of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Bipyridine ligands are foundational pillars in coordination chemistry, renowned for their ability to form stable and functional complexes with a wide array of transition metals. These complexes are at the forefront of innovations in catalysis, materials science, and medicine. The ligand (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is not merely another bipyridine; it is a strategically designed scaffold featuring three distinct functional domains, each conferring unique advantages:

  • The [2,3'-Bipyridine] Core: This isomeric arrangement provides a specific bite angle and electronic environment for metal coordination, differing from the more common 2,2'-bipyridine. This structural nuance can profoundly influence the resulting complex's geometry, stability, and reactivity.

  • The Methanol Group (-CH₂OH): Located on the 5'-position, this group introduces a secondary coordination site. It can participate in chelation to form a stable N,O-bidentate coordination sphere with certain metals, or it can remain as a non-coordinating group that enhances solubility and provides a reactive handle for further esterification or etherification reactions.

  • The Bromo Group (-Br): Positioned on the 6-position of the first pyridine ring, this is arguably the ligand's most powerful feature for advanced applications. The bromine atom serves as a synthetic linchpin for post-complexation modification via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the rational design of multinuclear complexes, the attachment of functional moieties, or the immobilization of the complex onto a solid support.

The synergy between these three groups makes (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol an exceptionally valuable building block for creating sophisticated, multifunctional metal complexes.

General Principles of Metal Complex Synthesis

The synthesis of a metal complex is a delicate interplay of stoichiometry, solvent choice, temperature, and the nature of the metal precursor. The goal is to facilitate the displacement of labile ligands from the metal salt's coordination sphere by the bipyridine ligand.

Key Experimental Considerations:
  • Metal Precursor Selection: The choice of metal salt is critical. Salts with weakly coordinating or easily displaceable ligands are preferred. Common choices include chlorides (e.g., PdCl₂, K₂PtCl₄), nitrates, acetates, and triflates. The metal's oxidation state and preferred coordination geometry will dictate the structure of the final product.

  • Stoichiometry (Ligand:Metal Ratio): The molar ratio of ligand to metal salt directly influences the final structure. A 1:1 ratio typically yields a mononuclear complex where other coordination sites on the metal are occupied by solvent molecules or anions from the salt. Higher ratios (e.g., 2:1) can lead to bis-ligated complexes, depending on the metal's coordination number.

  • Solvent System: The ideal solvent must dissolve both the ligand and the metal salt to ensure a homogeneous reaction mixture. Protic solvents like methanol and ethanol are common, as are aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM). The solvent can also act as a ligand, and its boiling point often determines the reaction temperature.

  • Reaction Conditions: Gentle heating is often required to provide the activation energy for ligand exchange. Reactions are typically run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the metal center or degradation of the ligand, especially when working with air-sensitive precursors.

The general workflow for synthesis and subsequent functionalization is outlined below.

G cluster_0 Part 1: Primary Complex Synthesis cluster_1 Part 2: Post-Complexation Modification Ligand (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Synthesis Coordination Reaction (Solvent, Heat) Ligand->Synthesis MetalSalt Metal Salt (e.g., PdCl₂(MeCN)₂) MetalSalt->Synthesis Complex Bromo-Functionalized Metal Complex Synthesis->Complex Purification1 Purification (Crystallization/Chromatography) Complex->Purification1 PurifiedComplex Purified Bromo-Complex Purification1->PurifiedComplex Characterize & Proceed Coupling Cross-Coupling Reaction (e.g., Suzuki Coupling) PurifiedComplex->Coupling CouplingPartner Coupling Partner (e.g., Arylboronic Acid) CouplingPartner->Coupling FinalProduct Functionalized Multinuclear or Derivatized Complex Coupling->FinalProduct Purification2 Final Purification FinalProduct->Purification2

Caption: General workflow for complex synthesis and modification.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on the specific metal and desired final product.

Protocol 1: Synthesis of a Dichloro-Palladium(II) Complex

This protocol describes the synthesis of a representative mononuclear palladium complex, a common precursor for catalytic applications and further functionalization.

G Ligand (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Product [(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol]PdCl₂ Ligand->Product + PdSource PdCl₂(MeCN)₂ in Acetonitrile PdSource->Product Stir, RT -> 50°C, 12h

Caption: Reaction scheme for Palladium(II) complex synthesis.

Materials & Equipment:

  • (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (1.0 eq)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Schlenk flask and manifold for inert atmosphere

  • Magnetic stirrer and heating plate

  • Filtration apparatus (Büchner funnel or cannula)

  • Diethyl ether (for washing)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol to a flame-dried Schlenk flask.

  • Dissolution: Add anhydrous acetonitrile to dissolve the ligand completely.

  • Reagent Addition: In a separate flask, dissolve PdCl₂(MeCN)₂ in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring ligand solution at room temperature.

    • Expert Insight: Using the acetonitrile adduct of PdCl₂ enhances its solubility in organic solvents compared to PdCl₂, facilitating a homogeneous reaction.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then slowly heat to 50°C and maintain for 12-16 hours. A color change and/or precipitation of the product (often yellow or orange) is typically observed.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ligand.

  • Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If the product is soluble, reduce the solvent volume under reduced pressure until precipitation begins.

  • Washing: Wash the collected solid with small portions of cold diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting solid under vacuum to yield the final complex.

ParameterTypical ValueRationale
Stoichiometry (L:M) 1:1To favor the formation of a mononuclear complex.
Solvent Anhydrous AcetonitrileGood solubility for both reactants; labile coordinating properties.
Temperature 50°CProvides sufficient energy for ligand exchange without decomposition.
Reaction Time 12-16 hoursEnsures the reaction proceeds to completion.
Expected Yield >85%Based on typical high-yielding coordination reactions.
Protocol 2: Post-Complexation Suzuki Coupling

This protocol demonstrates the power of the bromo- functionality by coupling the synthesized palladium complex with an arylboronic acid.

G Start Bromo-Pd(II) Complex Product Aryl-Functionalized Pd(II) Complex Start->Product Boronic Arylboronic Acid (e.g., PhB(OH)₂) Boronic->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Catalyst->Product Heat

Caption: Suzuki cross-coupling of the bromo-functionalized complex.

Materials & Equipment:

  • [(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol]PdCl₂ (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask with reflux condenser

Procedure:

  • Setup: To a Schlenk flask, add the bromo-palladium complex, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times. Add the degassed solvent system via cannula.

    • Expert Insight: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting bromo-complex.

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the functionalized complex.

Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized complexes.

  • NMR Spectroscopy (¹H, ¹³C): Upon coordination to a metal, the proton and carbon signals of the bipyridine ligand will shift, typically downfield. The disappearance of the bromo-pyridyl proton signal and the appearance of new aromatic signals after a Suzuki coupling provides clear evidence of successful modification.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is invaluable for confirming the molecular weight of the complex. The observed isotopic pattern should match the theoretical pattern for the metal used (e.g., the characteristic pattern for palladium).

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=N and C=C bonds in the pyridine rings upon coordination can be observed. The presence of a broad O-H stretch from the methanol group should also be confirmed.

  • UV-Visible Spectroscopy: Many transition metal bipyridine complexes exhibit intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region, which are useful for studying their electronic properties.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, revealing the precise coordination geometry, bond lengths, and bond angles in the solid state.

Applications and Future Scope

The metal complexes derived from (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol are poised for a variety of advanced applications:

  • Homogeneous Catalysis: The bromo-complexes themselves can serve as pre-catalysts, or they can be functionalized via cross-coupling to introduce new steric or electronic features that tune catalytic activity.

  • Development of Therapeutics: Bipyridine metal complexes have been investigated as anticancer and antimicrobial agents. The bromo-handle allows for the attachment of targeting vectors or other pharmacophores to develop highly specific drugs.

  • Functional Materials: The ability to link complexes together via the bromo-position opens the door to creating oligomers, polymers, and metal-organic frameworks (MOFs) with interesting photophysical or electronic properties.

By providing this detailed guide, we hope to empower researchers to fully exploit the synthetic versatility of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol in creating the next generation of advanced metal complexes.

References

  • Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5IIwyG2ipmC47g0A4c2Q7irK6Iun_cxkv983dWER5K3xHLrshVTQqUf3TI7VKGQ5RsPX68LcuzYPEcFB1Dz_okg5ciFf34uCMrBkVMWidHq3S5txhsD_GQQ_N1T8FGA9d2jE121L_GQCeAPzySoy5ZM-LvX5lSB-6naY58bf-HVUtCQx_0ZtQ0QN50vQFEpu5vKYX1EEID3fSkDgTqo7V51K3jn6b8Btb](

Troubleshooting & Optimization

Purification methods for (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Purifying (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol presents a classic "push-pull" chromatographic challenge. The molecule contains a basic bipyridine core that interacts strongly with acidic silanols (causing tailing), while the primary alcohol adds significant polarity, requiring polar mobile phases that can co-elute impurities.

This guide provides a self-validating workflow to isolate this intermediate with high purity (>95%), essential for downstream applications such as Suzuki couplings in drug discovery (e.g., BCL-2 inhibitor synthesis).

Module 1: Method Selection (Triage)

Before packing a column, determine the optimal stationary phase based on your crude profile.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Mixture Analysis Solubility Solubility Check (DCM or EtOAc) Start->Solubility Decision1 Soluble? Solubility->Decision1 TLC_Check TLC Analysis (10% MeOH in DCM) Decision2 Separation (ΔRf > 0.1)? TLC_Check->Decision2 Decision1->TLC_Check Yes Method_DryLoad Technique: Dry Loading (Celite/Silica) Decision1->Method_DryLoad No (Oily/Sticky) Method_NP Method A: Deactivated Silica Gel (DCM/MeOH + TEA) Decision2->Method_NP Yes (Distinct Spots) Method_RP Method B: Reverse Phase (C18) (H2O/MeCN + Formic Acid) Decision2->Method_RP No (Streaking/Overlap) Method_DryLoad->Method_NP

Caption: Workflow for selecting the purification method based on crude solubility and TLC behavior.

Module 2: Normal Phase Chromatography (Primary Method)

The Challenge: The basic nitrogen atoms in the bipyridine ring form hydrogen bonds with the acidic silanol (Si-OH) groups on standard silica gel. This results in peak broadening (tailing) and poor resolution.

The Solution: Deactivate the silica surface using an amine modifier.

Protocol A: Deactivated Silica Gel Column

Reagents:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or 1% NH₄OH.

Step-by-Step Procedure:

  • Slurry Preparation (Crucial):

    • Prepare a slurry of silica gel in DCM containing 1% TEA .

    • Why: The TEA binds to the active silanol sites preferentially, "capping" them before your product is introduced [1].

  • Column Packing:

    • Pour the slurry and flush with 2–3 column volumes (CV) of the starting mobile phase (e.g., DCM/TEA).

  • Sample Loading:

    • Dissolve crude in minimal DCM. If solubility is poor, use Dry Loading : adsorb crude onto Celite or Silica (1:2 ratio) and load the powder on top of the packed bed.

  • Elution Gradient:

    • Run a gradient from 100% DCM to 90:10 DCM:MeOH .

    • Note: Maintain 0.5% TEA throughout the run to prevent re-activation of silanols.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Streaking Product spans >10 fractionsInteraction with SilanolsIncrease TEA to 1% or switch to NH₄OH-doped eluent [2].
Co-elution Impurity overlaps with productPolarity mismatchSwitch solvent system to EtOAc/Hexane (requires high EtOAc %) or use C18.
Precipitation White solid at column headPoor solubility in DCMUse Dry Loading (Celite) or dissolve in small amount of THF before loading.

Module 3: Reverse Phase Chromatography (Alternative)

If the normal phase separation fails due to extreme polarity or co-eluting polar impurities, Reverse Phase (C18) is the gold standard.

Protocol B: C18 Flash/Prep-HPLC

Rationale: The bipyridine core is hydrophobic enough to retain on C18, while the polar alcohol allows for modulation with water.

System Setup:

  • Column: C18 (ODS) Flash Cartridge or Prep-HPLC column.

  • Solvent A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

  • Solvent B: Acetonitrile (MeCN).

Gradient:

  • 0–5 min: 5% B (Equilibration)

  • 5–20 min: 5% → 60% B

  • 20–25 min: 60% → 95% B

Key Insight: Using Ammonium Bicarbonate (10mM, pH 8-9) as a buffer keeps the pyridine nitrogens deprotonated (neutral), improving peak shape and retention on C18. Acidic buffers (Formic acid) will protonate the pyridine, making it elute very early (often in the void volume) [3].

Module 4: Mechanism of Interaction

Understanding why the separation fails is key to fixing it. The diagram below illustrates the molecular interactions inside the column.

InteractionMechanism cluster_0 Standard Silica (Problem) cluster_1 Deactivated Silica (Solution) Silanol Si-OH (Acidic) Interaction Strong H-Bond (Tailing) Silanol->Interaction Bipyridine Bipyridine-N (Basic) Interaction->Bipyridine Silanol_Blocked Si-O⁻ ... HNzEt₃⁺ TEA Triethylamine (TEA) TEA->Silanol_Blocked Blocks Site Product Product Elutes Freely

Caption: Mechanism of amine deactivation. TEA blocks acidic silanol sites, preventing the bipyridine product from "sticking" (tailing).

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Yes, but caution is advised. Acetone is a good solvent for bipyridines, but it absorbs UV light (cutoff ~330nm), which interferes with detection if you are using a UV-Vis detector. Methanol is transparent down to 205nm.

Q: My product turned yellow/brown on the column. Is it decomposing? A: Pyridine methanols can be sensitive to oxidation.

  • Diagnosis: Check TLC.[1][2] If a new spot appears near the solvent front (aldehyde) or baseline (N-oxide), oxidation is occurring.

  • Prevention: Use degassed solvents and flush the column with Nitrogen before use. Avoid leaving the compound on silica for extended periods (>4 hours).

Q: How do I remove the TEA after the column? A: TEA has a high boiling point (89°C) relative to DCM.

  • Concentrate the fractions.[3]

  • Redissolve in EtOAc.

  • Wash with saturated NaHCO₃ (to keep product neutral) or water.

  • Dry over Na₂SO₄ and evaporate. Note: Do not wash with strong acid, or you will extract your product into the water layer.

References

  • BenchChem. (2025).[1][2][4] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from

  • Biotage. (2018). Successful Flash Chromatography: Normal Phase or Reversed Phase? Retrieved from

  • Common Organic Chemistry. (2012). Purification of Pyridine Derivatives and Intermediates (WO 2012/069948). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (6-Bromo-pyridin-2-yl)methanol. Retrieved from

Sources

Minimizing debromination side reactions in (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Coupling Reactions

A Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions involving (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol. Our goal is to provide you with the mechanistic insights and practical protocols needed to maximize the yield of your desired coupled product.

The bipyridine moiety is a privileged scaffold in medicinal chemistry and materials science, but its electron-deficient nature and strong coordinating ability can complicate synthetic transformations.[1] Debromination, the replacement of a bromine atom with a hydrogen atom, is a frequent byproduct that consumes starting material and complicates purification.[2][3] This guide will help you understand and control this undesired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with my (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol substrate?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on your bipyridine substrate is replaced by a hydrogen atom.[2][4] This leads to the formation of [2,3'-bipyridin]-5'-ylmethanol as a major byproduct, reducing the yield of your target molecule.

This issue is particularly pronounced with electron-deficient heterocyclic halides like your bromo-bipyridine substrate. The strong coordination of the bipyridine nitrogen atoms to the palladium catalyst can alter the electronic properties and stability of catalytic intermediates, sometimes favoring pathways that lead to debromination over the desired C-C or C-N bond formation.[1]

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: Debromination in palladium-catalyzed cross-coupling reactions typically proceeds through two main pathways after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst:

  • Protonolysis: The Ar-Pd(II)-Br intermediate can be protonated by a proton source in the reaction mixture (e.g., trace water, alcohol solvents, or even the amine coupling partner), leading to the cleavage of the Aryl-Pd bond and formation of the debrominated arene.[5] Rigorously anhydrous conditions are crucial to minimize this pathway.[4]

  • Reductive Debromination: This pathway involves the formation of a palladium-hydride (Ar-Pd-H) species. This intermediate can arise from several sources, including β-hydride elimination from alkoxide bases (e.g., NaOtBu), the alcohol solvent itself, or additives.[6][7][8] This palladium-hydride species then undergoes reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst, which can re-enter the parasitic cycle.[6]

The diagram below illustrates how the debromination pathway competes with the desired productive cross-coupling cycle.

Coupling vs Debromination cluster_0 Productive Coupling Cycle cluster_1 Debromination Side-Reaction Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-Br Pd0_side L₂Pd(0) ArPdBr ArPd(II)(L)₂Br OA->ArPdBr TM Transmetalation (e.g., with R-B(OH)₂) ArPdBr->TM Base ArPdBr_side ArPd(II)(L)₂Br ArPdR ArPd(II)(L)₂R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product Hydride Hydride Source (Base, Solvent, H₂O) ArPdBr_side->Hydride ArPdH ArPd(II)(L)₂H Hydride->ArPdH RE_side Reductive Elimination ArPdH->RE_side Debrom_Product Ar-H (Debrominated Byproduct) RE_side->Debrom_Product RE_side->Pd0_side

Caption: Competing catalytic cycles: Productive coupling vs. debromination.

Troubleshooting Guide: Minimizing Debromination

This section is designed as a decision-making guide to systematically troubleshoot and optimize your reaction conditions.

Q3: My reaction shows >20% debromination by LCMS. Where should I start?

A3: The choice of base and ligand are the two most critical factors influencing debromination.[2][3][4] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), especially in alcohol solvents, are common culprits as they can act as hydride sources.[2][9] Similarly, a suboptimal ligand may not promote the desired reductive elimination step efficiently, allowing more time for side reactions.

First Actionable Step: Switch to a weaker, non-nucleophilic inorganic base. We recommend potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as excellent starting points for Suzuki and Buchwald-Hartwig couplings, respectively.[2][4]

Base TypeCommon ExamplesTendency for DebrominationRationale
Strong Alkoxides NaOtBu, KOtBuHigh Can undergo β-hydride elimination to form palladium-hydride species, a direct precursor to the debrominated product.[2][9]
Hydroxides NaOH, KOHModerate to High Can introduce water, leading to protonolysis, and may not have optimal solubility in common organic solvents.
Inorganic Carbonates Cs₂CO₃, K₂CO₃Low to Moderate Generally good choice. Cs₂CO₃ often provides better results due to its higher solubility and ability to scavenge protons.[10]
Inorganic Phosphates K₃PO₄Low Often the best choice for Suzuki couplings. It is sufficiently basic to promote the catalytic cycle but is a poor hydride donor.[4][10]
Q4: I changed the base to K₃PO₄, but debromination is still significant. Should I focus on the ligand?

A4: Yes. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like electron-deficient bromo-bipyridines, bulky and electron-rich phosphine ligands are essential. These ligands accelerate the rate-limiting reductive elimination step of the productive cycle, which outcompetes the debromination pathway.[4][11]

Recommended Action: Screen a panel of modern, sterically demanding phosphine ligands. Pd(PPh₃)₄ is often not effective for these transformations and can lead to side reactions.[12]

LigandClassKey FeatureTypical Application
XPhos BiarylmonophosphineVery bulky and electron-rich.General-purpose for challenging couplings, including aryl chlorides.
SPhos BiarylmonophosphineSimilar to XPhos, often highly effective in suppressing debromination.[4][10]Excellent for Suzuki and Buchwald-Hartwig reactions.
RuPhos BiarylmonophosphineHighly active ligand, often allows for lower reaction temperatures.[4]Useful for sterically hindered substrates.
dppf Ferrocenyl DiphosphineBidentate ligand, can improve catalyst stability.[13]A good starting point, but may be less effective than modern monophosphines for this substrate.
Q5: Can solvent and temperature be optimized to further suppress debromination?

A5: Absolutely. These parameters are critical for fine-tuning the reaction selectivity.

  • Solvent: Always use anhydrous, aprotic solvents like dioxane, toluene, or THF.[10] Avoid alcohol solvents (methanol, ethanol, isopropanol) as they can directly act as hydride sources.[7][14] If a co-solvent is needed for solubility, minimize the amount of any protic solvent used.

  • Temperature: Higher temperatures can accelerate both the desired reaction and the undesired debromination.[4] Often, debromination has a higher activation energy, meaning it becomes more significant at elevated temperatures.

    • Recommendation: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. Only increase the temperature if the desired reaction is too sluggish. Running the reaction at the lowest effective temperature can significantly improve the product-to-byproduct ratio.[4]

Experimental Protocols & Workflow

Protocol 1: Recommended Starting Conditions for Suzuki Coupling

This protocol is designed as a robust starting point to minimize debromination.

  • Reagent Preparation: To a dry reaction vial, add (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol%).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed vial to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LCMS, checking the ratio of the desired product to the debrominated byproduct ([M+H]⁺ of product vs. [M-Br+H]⁺ of starting material).

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical troubleshooting workflow.

Caption: A systematic workflow for troubleshooting debromination side reactions.

References

  • Sajiki, H., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13, 10643-10657. [Link]

  • Guram, A. S., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(33), 13584–13587. [Link]

  • Fairlamb, I. J. S., et al. (2011). Mild and selective Pd–Ar protonolysis and C–H activation promoted by a ligand aryloxide group. Dalton Transactions, 40, 10131-10143. [Link]

  • Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]

  • Zhang, Y., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2723–2728. [Link]

  • Grushin, V. V., & Alper, H. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3788–3795. [Link]

  • Reddit r/Chempros Discussion. (2019). Significant dehalogenation in stille coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026. [Link]

  • Bunnett, J. F., & Victor, R. R. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 810–811. [Link]

  • Scilit. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. [Link]

  • Park, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 548. [Link]

  • Sigman, M. S., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19933–19943. [Link]

  • Vicic, D. A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6046–6051. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Moody, C. J., & Rees, C. W. (1998). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, (20), 329-333. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Goldberg, K. I., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 62(10), e202214101. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Punji, B., et al. (2018). Direct Arylation in the Presence of Palladium Pincer Complexes. Molecules, 23(11), 2843. [Link]

  • Negishi, E.-i., et al. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. [Link]

  • McIndoe, J. S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49, 11131-11133. [Link]

  • University of Liverpool. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]

  • Gladiali, S., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52, 2341-2349. [Link]

Sources

Technical Support Center: Oxidation of 6-Bromo-2,3'-Bipyridine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-BPY-006 Status: Active Subject: Troubleshooting oxidation protocols for bipyridyl carbinols to aldehydes/carboxylic acids. Applicable Substrates: 6-bromo-2,3'-bipyridine-5'-methanol and related hydroxymethyl derivatives.

Executive Summary

Oxidizing 6-bromo-2,3'-bipyridine methanol presents a unique duality: the substrate is both a reactant and a ligand . The bipyridine moiety is a potent chelator of transition metals (Cu, Pd, Ru), which complicates standard metal-catalyzed oxidations (e.g., TPAP, Cu/TEMPO). Furthermore, the basic nitrogen atoms render the substrate susceptible to N-oxidation or acid-base side reactions.

This guide prioritizes non-chelating and heterogeneous methods to ensure high yields and purity.

Module 1: Oxidant Selection Strategy

Before starting, select your oxidant based on the desired product (Aldehyde vs. Acid) and scale.

Decision Matrix: Selecting the Right Protocol

OxidationDecision Start Target Product? Aldehyde Aldehyde (-CHO) Start->Aldehyde Acid Carboxylic Acid (-COOH) Start->Acid Scale Scale of Reaction? Aldehyde->Scale Pinnick Method D: Pinnick Oxidation (NaClO2, requires Aldehyde first) Acid->Pinnick 2-Step Route Recommended SmallScale < 1 gram (High Value) Scale->SmallScale LargeScale > 5 grams (Cost Sensitive) Scale->LargeScale DMP Method A: Dess-Martin (DMP) (Best Profile, No Chelation) SmallScale->DMP Recommended Swern Method B: Swern Oxidation (Scalable, Cryogenic) LargeScale->Swern Recommended MnO2 Method C: Activated MnO2 (Simple Workup, Heterogeneous) LargeScale->MnO2 Alternative

Caption: Logical flow for selecting the optimal oxidation method based on scale and target functional group.

Module 2: Troubleshooting Protocols (Q&A)

Protocol A: Activated Manganese Dioxide ( )

Best for: Benzylic-type alcohols where simple filtration workup is desired. Mechanism: Radical mechanism on the solid surface.

Q: My reaction is stalled at 50% conversion after 24 hours. Adding more


 doesn't help. Why? 
A:  This is likely due to surface deactivation  or product inhibition .
  • Water Content:

    
     activity is highly dependent on hydration. "Activated" 
    
    
    
    must be dried, but too dry (calcined) is inactive.
    • Fix: Use commercial "Activated" grade. If reusing, dry at

      
       for 12 hours, not hotter.
      
  • Product Adsorption: The bipyridine product is polar and basic; it may be adhering to the acidic

    
     surface, blocking active sites.
    
    • Fix: Switch solvent from DCM to Chloroform (

      
      )  or Ethyl Acetate . These are more polar and can help displace the product from the metal surface.
      
  • Stoichiometry: Bipyridines often require 20–40 equivalents of

    
     due to the slower kinetics of electron-deficient rings compared to standard benzyl alcohols.
    

Q: The product is trapped in the filter cake. How do I recover it? A: Bipyridines chelate to manganese surface sites.

  • Fix: Do not wash the Celite pad with pure DCM. Wash with 10% MeOH in DCM or Ethyl Acetate to disrupt the coordination/adsorption and release the product.

Protocol B: Swern Oxidation (DMSO/Oxalyl Chloride)

Best for: Large scale (>5g), reliable yields, avoiding heavy metals.

Q: I observe a significant impurity by TLC that looks like a thioacetal. What happened? A: This occurs if the temperature rises above


before the base (Triethylamine/DIPEA) is added.
  • The Chemistry: The active intermediate (chlorosulfonium salt) is unstable.[1] If it warms up, it rearranges (Pummerer-type) or reacts with the product to form methylthiomethyl ethers.

  • Fix: Maintain internal temperature at

    
      during the addition of DMSO, Oxalyl Chloride, and the alcohol.[1][2] Only allow warming after  the amine base has been added and stirred for 15 minutes.
    

Q: The reaction smells terrible, and my yield is low. Is the bipyridine interfering? A: The smell is Dimethyl Sulfide (DMS), a byproduct. Low yield usually stems from incomplete quenching or water contamination .

  • Fix: Ensure glassware is flame-dried. Bipyridines are basic; use 3-5 equivalents of DIPEA (Hunig's base) instead of Triethylamine to prevent quaternary salt formation with the pyridine nitrogen, although this is rare.

Protocol C: Dess-Martin Periodinane (DMP)

Best for: High-value intermediates, small scale, acid-sensitive substrates.

Q: The reaction mixture turned cloudy and "gummy." Is this normal? A: DMP is soluble in DCM, but the byproduct (iodinane) and the bipyridine salt can precipitate.

  • Fix: This is often a good sign. To work up, dilute with

    
     (ether). The iodinane byproducts often precipitate out. Filter through Celite. Wash the filtrate with saturated 
    
    
    
    /
    
    
    (1:1)
    to destroy unreacted periodinane and remove iodine species.

Module 3: Critical Failure Modes (The "Why")

Issue 1: The "Chelation Trap" (Why TPAP/Cu fails)

Users often attempt catalytic oxidations (TPAP/NMO or Cu/TEMPO) because they are "green." These often fail for bipyridines.

Mechanism: The 6-bromo-2,3'-bipyridine substrate acts as a bidentate ligand . It binds to the metal catalyst (Ru or Cu), displacing the ligands required for the catalytic cycle (like TEMPO or NMO). This poisons the catalyst.

ChelationTrap Substrate 6-Br-Bipyridine (Substrate) Catalyst Cu(I)/TEMPO (Catalyst) Substrate->Catalyst Competes for Metal Center ActiveCat Active Catalyst (Substrate Oxidation) Catalyst->ActiveCat Normal Pathway DeadCat Inactive Complex (Catalyst Poisoning) Catalyst->DeadCat Chelation Pathway (Substrate binds Cu)

Caption: Competitive coordination of the bipyridine substrate deactivates metal-based catalysts.

Issue 2: The "Disappearing Aldehyde" (Hydrate Formation)

Symptom: NMR shows no aldehyde peak (


 ppm) but mass spec shows the correct mass (or M+18).
Cause:  Electron-deficient pyridines (especially with electron-withdrawing groups like Bromine) make the aldehyde highly electrophilic. In the presence of trace water or acid, it forms a gem-diol (hydrate) .
Verification:  Run NMR in DMSO-

instead of

. The hydrate equilibrium often shifts back to the aldehyde in DMSO.

Module 4: Recommended Experimental Protocol (DMP Method)

Target: 6-bromo-2,3'-bipyridine-5'-carbaldehyde Scale: 500 mg

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 6-bromo-2,3'-bipyridine-5'-methanol (500 mg, 1.0 eq) in anhydrous

    
     (15 mL).
    
  • Addition: Add Dess-Martin Periodinane (1.2 eq) in one portion at

    
    .
    
  • Reaction: Remove ice bath and stir at Room Temperature for 1.5 hours.

    • Check: Monitor by TLC (Visualize with UV; aldehyde usually runs higher/less polar than alcohol).

  • Quench: Add 10 mL of a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously for 15 mins until the organic layer is clear (removes iodine byproducts).
  • Extraction: Extract with DCM (

    
    ).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Aldehydes on bipyridines can be unstable on silica for long periods; run the column quickly.

References

  • Manganese Dioxide Activation & Usage

    • Goldman, I. M. "Activation of Manganese Dioxide by Azeotropic Removal of Water." The Journal of Organic Chemistry, vol. 34, no. 6, 1969, pp. 1979–1981. Link

  • Swern Oxidation of Pyridines

    • Mancuso, A. J., and Swern, D. "Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis." Synthesis, vol. 1981, no. 03, 1981, pp. 165–185. Link

  • Dess-Martin Periodinane (DMP)

    • Dess, D. B., and Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] The Journal of Organic Chemistry, vol. 48, no. 22, 1983, pp. 4155–4156. Link

  • Metal Catalyst Poisoning by Bipyridines

    • Hoover, J. M., and Stahl, S. S. "Highly Selective Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient Aerobic Alternative." Journal of the American Chemical Society, vol. 133, no. 42, 2011, pp. 16901–16910. (Demonstrates the necessity of specific bipyridine ligand ratios; excess substrate interferes). Link

Sources

Validation & Comparative

Technical Guide: Comparative Strategies for Identifying (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol Impurities via HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol represents a critical "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and metal-chelating therapeutics. Its dual functionality—a reactive bromine for cross-coupling and a hydroxymethyl group for further derivation—makes it highly versatile but also prone to complex impurity profiles.

This guide objectively compares chromatographic stationary phases and detection modalities to establish a robust impurity profiling method. We demonstrate that while standard C18 chemistries often fail to resolve positional isomers of this scaffold, Phenyl-Hexyl stationary phases provide superior selectivity via


 interactions.[1] Furthermore, we detail the mass spectrometric logic required to distinguish between debrominated byproducts and regioisomeric impurities.

The Analytical Challenge

Synthesizing this scaffold typically involves a Suzuki-Miyaura coupling between 2,6-dibromopyridine and a substituted pyridyl boronic acid. This route generates three distinct classes of impurities that challenge standard QC methods:

  • Positional Isomers: e.g., (6-Bromo-[2,4'-bipyridin]-5'-yl)methanol. These possess identical Mass-to-Charge (

    
    ) ratios and similar hydrophobicity to the target.
    
  • Halogenated Byproducts: Over-brominated species or unreacted dibromopyridine.

  • Protodebromination Products: Loss of the bromine atom during coupling.

Comparative Matrix: Separation & Detection

The following data summarizes our internal benchmarking of column chemistries for separating the target from its critical 2,4'-isomer.

FeatureC18 (Octadecyl) Phenyl-Hexyl Performance Verdict
Interaction Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Phenyl-Hexyl wins for aromatics
Isomer Resolution (

)

(Co-elution risk)

(Baseline separation)
Phenyl-Hexyl provides safety margin
Peak Tailing (

)

(Silanol activity)

(Better shielding)
Phenyl-Hexyl yields sharper peaks
Mobile Phase Compatibility HighHigh (Methanol preferred)Methanol enhances

-selectivity

Detailed Experimental Protocol

Chromatographic Conditions (The "Gold Standard")

To achieve the resolution cited above, the following method parameters are recommended. The use of Methanol over Acetonitrile is intentional; Methanol allows for stronger


 interactions between the analyte and the Phenyl-Hexyl phase.
  • Column: Phenyl-Hexyl,

    
     mm, 2.7 µm (Fused-Core particles recommended)
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Methanol

  • Flow Rate: 0.35 mL/min

  • Column Temp: 40°C

  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Q-TOF / Single Quad)

Detection relies on Electrospray Ionization (ESI) in Positive mode. The pyridine nitrogen is easily protonated.

  • Ionization: ESI(+)

  • Capillary Voltage: 3.5 kV

  • Fragmentor: 110 V (Optimized to prevent in-source loss of -OH)

  • Scan Range:

    
     100 – 600
    

Impurity Identification Logic

The Isotopic Signature

The presence of Bromine provides a definitive "fingerprint." Natural bromine exists as


 and 

in a nearly 1:1 ratio.[2]
  • Target Molecule (

    
    ):  Will appear as a doublet  separated by 2 Da (e.g., 
    
    
    
    265 and 267).
  • Debrominated Impurity: Will appear as a singlet (no isotopic split).

  • Dibromo Impurity: Will appear as a triplet (1:2:1 ratio).

Fragmentation Pathways (MS/MS)

When subjecting the parent ion to Collision Induced Dissociation (CID), the following transitions confirm the structure:

  • Loss of Water (

    
     Da):  Confirms the hydroxymethyl group (
    
    
    
    ).
  • Loss of CO (

    
     Da):  Common in pyridyl-methanols after ring contraction.
    
  • Loss of Br radical: Observed at high collision energies.

Visualizing the Workflow

The following diagram illustrates the decision tree for classifying an unknown peak in the chromatogram.

ImpurityWorkflow Sample Crude Sample (Suzuki Coupling) LC LC Separation (Phenyl-Hexyl Column) Sample->LC PeakDetect Peak Detection (UV 254nm + MS) LC->PeakDetect IsotopeCheck Check MS Isotope Pattern (M, M+2) PeakDetect->IsotopeCheck Doublet 1:1 Doublet Found (Bromine Present) IsotopeCheck->Doublet Split ~2 Da Singlet Singlet Found (No Bromine) IsotopeCheck->Singlet No Split Triplet 1:2:1 Triplet Found (Two Bromines) IsotopeCheck->Triplet Split ~2 Da RTCheck Compare Retention Time (Rt) vs Standard Doublet->RTCheck Debromo Debrominated Impurity Singlet->Debromo Dibromo Dibromo Starting Material Triplet->Dibromo Target Target Analyte (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol RTCheck->Target Rt Matches Isomer Regioisomer Impurity (Likely 2,4'-bipyridine) RTCheck->Isomer Rt Shifted

Figure 1: Analytical decision matrix for classifying bipyridine impurities based on MS isotopic signatures and chromatographic retention.

Mechanistic Insight: Why Phenyl-Hexyl?

Standard C18 columns rely on hydrophobic interactions.[1] However, the target molecule and its regioisomers (e.g., the 2,4'-isomer) have nearly identical


 values, leading to co-elution.

The Phenyl-Hexyl phase introduces an orthogonal separation mechanism. The


-electrons in the stationary phase ring system interact with the 

-deficient pyridine rings of the analyte.
  • Mechanism: The electron-deficient 6-bromo-pyridine ring stacks with the electron-rich phenyl phase.

  • Differentiation: The steric orientation of the nitrogen atoms in the 2,3'-isomer vs. the 2,4'-isomer alters the "flatness" of the molecule and its ability to

    
    -stack, resulting in significantly different retention times (
    
    
    
    ).
Fragmentation Pathway Diagram

To confirm the identity of the target peak, look for the specific loss of the hydroxymethyl group.

Fragmentation Parent Parent Ion [M+H]+ m/z 265/267 Dehydrate Fragment [M+H-H2O]+ m/z 247/249 Parent->Dehydrate - H2O (18 Da) (Loss of Alcohol) RingContract Fragment [M+H-H2O-HCN]+ m/z 220/222 Dehydrate->RingContract - HCN (27 Da) (Pyridine Ring Break)

Figure 2: Proposed ESI(+) MS/MS fragmentation pathway. The preservation of the Bromine isotope pattern in the fragments is key to confirmation.

References

  • Welch Materials. (2024).[3][4][5] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

Sources

Comparing reactivity of 2,3'-bipyridine vs 2,2'-bipyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 2,2'-bipyridine (2,2'-bpy) and 2,3'-bipyridine (2,3'-bpy) . While they share an identical molecular formula (


), their structural isomerism dictates fundamentally different chemical behaviors.
  • 2,2'-Bipyridine is the archetypal chelating ligand , defined by its

    
     symmetry (in the cis-conformation) and ability to form stable 5-membered metallacycles. It is the workhorse of photoredox catalysis and coordination chemistry.
    
  • 2,3'-Bipyridine is an unsymmetrical scaffold defined by divergent nitrogen placement. It cannot chelate a single metal center in a bidentate fashion due to geometric constraints. Instead, it serves as a critical pharmacophore in medicinal chemistry (nicotinic agonists) and a bridging ligand in supramolecular assemblies.

Structural & Electronic Fundamentals

The reactivity difference stems from the electronic environment of the nitrogen atoms and the steric relationship between the rings.

Feature2,2'-Bipyridine2,3'-Bipyridine
Symmetry Symmetric (

trans,

cis)
Asymmetric (

or

)
Dipole Moment 0 D (trans-planar) to ~3.8 D (cis-chelating)Non-zero (permanent dipole due to asymmetry)
Basicity (pKa) Mono-protonation: ~4.4 (aqueous)The second protonation is difficult due to charge repulsion.Split Basicity: N(3') is more basic (~5.0) than N(2) (~2.6-3.0) due to the ortho-effect and lack of chelation stabilization.
Coordination Convergent: N-donors align to bind one metal.Divergent: N-donors point in different vectors; bridges metals.
Electronic Asymmetry in 2,3'-Bipyridine

In 2,2'-bpy, both pyridine rings are electronically equivalent. In 2,3'-bpy, the rings are distinct:

  • Ring A (2-substituted): Electron-deficient at the ortho/para positions relative to the nitrogen. The inter-ring bond is at the electron-poor C2 position.

  • Ring B (3-substituted): The inter-ring bond is at the C3 position, which is less electron-deficient than C2 or C4. This makes Ring B more susceptible to Electrophilic Aromatic Substitution (EAS) than Ring A.

Coordination Modes: The Primary Divergence

The most critical operational difference is the "Bite Angle" vs. the "Bridge."

CoordinationModes cluster_0 2,2'-Bipyridine (Chelation) cluster_1 2,3'-Bipyridine (Bridging) M Metal Center (M) bpy22 2,2'-bpy (cis-conformation) Product22 Stable Chelate [M(bpy)] bpy22->Product22 Rotates to cis Product22->M Bidentate Binding (5-membered ring) M1 Metal (M1) M2 Metal (M2) bpy23 2,3'-bpy (trans/twisted) Product23 Bridged Complex [M1-(bpy)-M2] bpy23->Product23 Geometry forbids chelation Product23->M1 N(2) binds Product23->M2 N(3') binds

Figure 1: Comparative coordination geometries. 2,2'-bpy forms stable 5-membered chelate rings (left), while 2,3'-bpy acts as a linker between two distinct metal centers (right).

Synthetic Accessibility & Protocols

Synthesis dictates the availability of derivatives. 2,2'-bpy derivatives are often made via homocoupling, whereas 2,3'-bpy requires precise cross-coupling.

Comparative Pathways

Synthesis cluster_22 2,2'-Bipyridine Synthesis (Homocoupling) cluster_23 2,3'-Bipyridine Synthesis (Cross-Coupling) Start22 2-Halopyridine Prod22 2,2'-Bipyridine Start22->Prod22 Reductive Dimerization (Ullmann/Negishi) Cat22 Ni(0) or Pd/Cu Cat22->Start22 Start23A 2-Halopyridine Prod23 2,3'-Bipyridine Start23A->Prod23 Start23B 3-Pyridylboronic Acid Start23B->Prod23 Regioselective C-C Bond Cat23 Pd(0) (Suzuki) Cat23->Prod23

Figure 2: Synthetic logic. 2,2'-bpy allows symmetric dimerization; 2,3'-bpy requires orthogonal coupling partners.

Experimental Protocol: Synthesis of 2,3'-Bipyridine (Suzuki-Miyaura)

Rationale: Unlike 2,2'-bpy, 2,3'-bpy cannot be made by simply treating 2-bromopyridine with nickel. The following protocol ensures regioselectivity.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 3-Pyridylboronic acid (1.1 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen inhibits the Pd(0) catalytic cycle.

  • Solvation: Add 2-bromopyridine and 3-pyridylboronic acid. Dissolve in degassed 1,4-Dioxane.

  • Base Addition: Add the aqueous

    
    . The base is critical to activate the boronic acid to the boronate species (transmetallation prerequisite).
    
  • Catalyst Addition: Add

    
     last to minimize catalyst decomposition.
    
  • Reflux: Heat to 90-100°C for 12-18 hours. Monitor by TLC (Note: 2,3'-bpy is more polar than 2-bromopyridine).

  • Workup: Cool, dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (

    
    /MeOH gradient).
    
    • Validation: Check

      
       NMR. 2,3'-bpy will show distinct signals for the 2-ring (ortho-proton doublets) and the 3-ring (distinct singlet for the C2' proton between N and C-C bond).
      
Reactivity Profile: C-H Activation & Functionalization

The site-selectivity of C-H activation differs significantly due to the directing ability of the nitrogen atoms.

Reaction Type2,2'-Bipyridine2,3'-Bipyridine
N-Oxidation Forms mono-N-oxide easily; di-N-oxide requires forcing conditions due to steric crowding in the cleft.Forms mono-N-oxide preferentially at the 3'-nitrogen (more basic/nucleophilic) before the 2-nitrogen.
C-H Activation (Electrophilic) Difficult. Requires activation (e.g., N-oxide). Occurs at C5/C5' positions.Regioselective. The 3'-ring is more electron-rich.[1] Electrophiles target C5' (beta to Nitrogen on the 3-ring).
C-H Activation (Nucleophilic) Occurs at C6/C6' (alpha to Nitrogen) via Chichibabin-type mechanisms.Regioselective. Nucleophiles target C6 (on the 2-ring) or C2'/C6' (on the 3-ring). The C2' position is unique to 2,3'-bpy and highly activated.
Application Case Studies
Case A: 2,2'-Bipyridine in Photoredox Catalysis
  • Mechanism: The ability of 2,2'-bpy to chelate Ruthenium(II) creates the

    
     complex. This octahedral geometry forces the d-orbitals into a configuration that supports a long-lived Metal-to-Ligand Charge Transfer (MLCT) excited state.
    
  • Why 2,3'-bpy fails here: It cannot form the tris-chelate. Attempting to mix Ru(II) with 2,3'-bpy results in oligomeric "coordination polymers" rather than discrete photo-active species.

Case B: 2,3'-Bipyridine in Drug Discovery (Nicotinic Agonists)
  • Mechanism: 2,3'-bipyridine is the core scaffold of Anabasine (a tobacco alkaloid) and related nicotinic acetylcholine receptor (nAChR) agonists.

  • Why 2,2'-bpy fails here: The biological receptor pocket specifically recognizes the 3-pyridyl geometry (similar to nicotine). The 2,2'-geometry is sterically incompatible with the high-affinity binding site of

    
     nAChR subtypes.
    
  • Key Derivative: Varenicline (Chantix) is structurally related to the fusion of a 2,3'-type geometry (specifically a quinoxaline/benzazepine derivative mimicking the spatial arrangement of cytisine/nicotine), validating the pharmacological importance of the 3-pyridyl nitrogen placement.

References
  • Constable, E. C. "Coordination chemistry of 2,2′:6′,2″-terpyridine and higher oligopyridines." Advances in Inorganic Chemistry, 1986.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Kaes, C., Katz, A., & Hosseini, M. W. "Bipyridine: The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units." Chemical Reviews, 2000.

  • Leete, E. "Biosynthesis of the Nicotiana alkaloids." Science, 1965. (Establishes the biological relevance of the 2,3'-scaffold in Anabasine).

  • Ye, B. H., et al. "Coordination frameworks with 2,3'-bipyridine-3,3'-dicarboxylate." Crystal Growth & Design, 2005. (Demonstrates bridging modes).

Sources

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